Technical Documentation Center

1,3-Dipalmitoyl glycero-2-PE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dipalmitoyl glycero-2-PE

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,3-Dipalmitoyl-glycero-2-Phosphoethanolamine (1,3-DPPE)

[1] CAS Number: 67303-93-9 Molecular Formula: C37H74NO8P Molecular Weight: 691.96 g/mol Synonyms: 1,3-Dipalmitoyl-sn-glycero-2-PE; -DPPE[1][2] Part 1: Executive Technical Summary 1,3-Dipalmitoyl-glycero-2-phosphoethanola...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 67303-93-9 Molecular Formula: C37H74NO8P Molecular Weight: 691.96 g/mol Synonyms: 1,3-Dipalmitoyl-sn-glycero-2-PE;


-DPPE[1][2]

Part 1: Executive Technical Summary

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a positional isomer of the canonical membrane lipid 1,2-DPPE. Unlike naturally occurring phospholipids where the polar headgroup occupies the sn-3 position and fatty acids occupy sn-1 and sn-2, this "beta-isomer" features the phosphoethanolamine headgroup at the central sn-2 position, with palmitic acid chains flanking it at sn-1 and sn-3.

Why This Matters: This structural deviation fundamentally alters the lipid's packing parameter, enzymatic susceptibility, and phase transition behavior. For drug development professionals, 1,3-DPPE is not merely an impurity; it is a functional tool used to:

  • Engineer Phospholipase A2 (PLA2) Resistance: The absence of an sn-2 ester bond renders this lipid immune to PLA2 hydrolysis, extending liposome circulation half-life in inflammatory environments.

  • Modulate Membrane Curvature: The symmetry of the acyl chains combined with the central headgroup creates unique packing defects utilized in pH-sensitive liposomal drug delivery systems.

Part 2: Structural Identity & Thermodynamics[3]

The distinction between the 1,2- (alpha) and 1,3- (beta) isomers is not just academic; it dictates the supramolecular assembly of the lipid.

Comparative Physicochemical Profile[3]
Feature1,2-DPPE (Standard)1,3-DPPE (Target, CAS 67303-93-9)
Headgroup Position sn-3 (Terminal)sn-2 (Central/Secondary Hydroxyl)
Acyl Chain Position sn-1, sn-2 (Asymmetric attachment)sn-1, sn-3 (Symmetric attachment)
Enzymatic Susceptibility Hydrolyzed by PLA2 (at sn-2)Resistant to PLA2 (No sn-2 ester)
Packing Geometry Truncated Cone / CylinderCylindrical with altered headgroup tilt
Phase Behavior High Tm (~63°C), stable bilayersDistinct gel-to-fluid mechanics; often promotes non-lamellar phases under stress
Solubility Chloroform/MethanolChloroform (~3 mg/mL)
Visualization: Isomeric Topology & Enzymatic Interaction

The following diagram illustrates the structural divergence and the mechanistic basis for PLA2 resistance.

LipidTopology cluster_0 Natural Isomer (1,2-DPPE) cluster_1 Beta Isomer (1,3-DPPE) DPPE12 1,2-DPPE (Headgroup at sn-3) PLA2 Phospholipase A2 (Enzyme) DPPE12->PLA2 Target Recognition Hydrolysis Hydrolysis at sn-2 (Membrane Destabilization) PLA2->Hydrolysis Cleaves sn-2 Ester DPPE13 1,3-DPPE (Headgroup at sn-2) DPPE13->PLA2 No sn-2 Ester Target Resistance Steric/Chemical Resistance (Stable Liposome) DPPE13->Resistance Maintains Integrity

Caption: Structural logic of PLA2 resistance. 1,3-DPPE lacks the sn-2 ester bond required for PLA2 catalysis.

Part 3: Critical Applications & Mechanisms

pH-Sensitive Liposomes for Cytosolic Delivery

1,3-DPPE is frequently employed in "smart" drug delivery systems designed to release cargo within the acidic environment of the endosome.

  • Mechanism: Unlike standard PC/PE lipids that form stable bilayers, PE lipids have a small headgroup (cone shape) favoring the inverted hexagonal phase (

    
    ). In neutral pH, 1,3-DPPE bilayers are stabilized by amphiphilic stabilizers (like CHEMS).
    
  • Trigger: Upon endocytosis (pH < 5.5), the stabilizer protonates and flips, losing its stabilizing effect. The 1,3-DPPE, with its specific packing geometry, rapidly reverts to non-lamellar phases, fusing with the endosomal membrane and releasing the drug into the cytosol.

The "Self-Validating" Synthesis & Purity Protocol

One of the greatest risks in working with 1,3-DPPE is acyl migration during synthesis or storage of precursors. If the starting material (1,3-dipalmitin) contains 1,2-dipalmitin impurities, the final product will be contaminated with standard 1,2-DPPE, ruining PLA2 resistance studies.

Protocol: Isomeric Purity Validation via 31P-NMR

Note: TLC is often insufficient to resolve 1,2 vs 1,3 PE isomers with high confidence. NMR is the gold standard.

Materials:

  • Sample: 5-10 mg 1,3-DPPE.

  • Solvent:

    
     : Methanol-
    
    
    
    :
    
    
    (10:5:1 v/v) containing 50 mM EDTA (to remove paramagnetic ions that broaden peaks).

Step-by-Step Workflow:

  • Dissolution: Dissolve lipid completely. If solution is cloudy, adjust methanol ratio slightly.

  • Acquisition: Acquire proton-decoupled 31P-NMR spectra (minimum 128 scans).

  • Analysis:

    • 1,2-DPPE (Reference): Typically resonates at ~ -0.1 to +0.5 ppm (depending on pH/solvent).

    • 1,3-DPPE (Target): Due to the different chemical environment of the secondary hydroxyl phosphate, the shift will be distinct (typically separated by 0.5 - 1.0 ppm from the 1,2 isomer).

    • Validation Criteria: A single sharp peak confirms isomeric purity. Any shoulder or secondary peak indicates acyl migration in the precursor or hydrolysis.

Part 4: Experimental Workflow - Liposome Formulation

The following protocol is adapted for generating PLA2-resistant, pH-sensitive liposomes using 1,3-DPPE.

Reagents
  • Lipid A: 1,3-DPPE (CAS 67303-93-9)[1][2][3]

  • Stabilizer: CHEMS (Cholesteryl hemisuccinate)

  • Pegylation (Optional): DSPE-PEG2000 (for stealth properties, though this may reduce pH sensitivity)

  • Buffer: HEPES-buffered saline (HBS), pH 7.4

Protocol
  • Molar Ratios: Prepare a lipid mixture of 1,3-DPPE : CHEMS (6:4 molar ratio) . This ratio is critical; CHEMS stabilizes the bilayer at neutral pH.

  • Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate solvent under nitrogen stream to form a thin film. Desiccate for 4 hours to remove trace solvent.

  • Hydration: Hydrate the film with HBS (pH 7.4) containing the drug payload.[4] Final lipid concentration: 10-20 mM.

  • Sizing: Vortex vigorously to form MLVs (Multilamellar Vesicles). Extrude 11 times through 100 nm polycarbonate membranes at 65°C (above the transition temperature).

  • Purification: Remove unencapsulated drug via Size Exclusion Chromatography (Sephadex G-50) or dialysis.

Visualization: Formulation Logic

FormulationWorkflow Step1 Lipid Mixing (1,3-DPPE + CHEMS) Step2 Solvent Evaporation (Thin Film Formation) Step1->Step2 Step3 Hydration (pH 7.4) Forms Stabilized Bilayers Step2->Step3 Self-Assembly Step4 Acidic Trigger (pH < 5.5) (Endosome) Step3->Step4 Cellular Uptake Step5 Destabilization (Fusion/Release) Step4->Step5 CHEMS Protonation

Caption: pH-sensitive release mechanism. CHEMS stabilizes 1,3-DPPE at neutral pH; acidification triggers release.

References

  • Simões, S., et al. (2004). "On the formulation of pH-sensitive liposomes with long circulation times."[5] Advanced Drug Delivery Reviews. Link

    • Core citation for the use of 1,3-DPPE in pH-sensitive formul
  • Cayman Chemical. "1,3-Dipalmitoyl glycero-2-PE Product Information." Link

    • Source for physical properties and solubility d
  • Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Link

    • Reference for compar
  • Subramanian, R., et al. (2020). "A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine."[6] Lipids.[7][5][8][9][10][11] Link

    • Provides context on synthetic routes and protection/deprotection str

Sources

Exploratory

Technical Guide: Solubilization Strategies for 1,3-Dipalmitoyl-sn-glycero-2-PE

Executive Summary 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE) represents a specific positional isomer of the standard dipalmitoyl-phosphatidylethanolamine.[1] While chemically similar to the biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE) represents a specific positional isomer of the standard dipalmitoyl-phosphatidylethanolamine.[1] While chemically similar to the biologically abundant 1,2-isomer, the 1,3-configuration (phosphate at the sn-2 position) presents unique challenges in thermodynamic stability and packing density.[1]

This guide addresses the critical difficulty of solubilizing 1,3-DPPE in chloroform (


). Due to the zwitterionic nature of the phosphoethanolamine (PE) headgroup and the high phase transition temperature (

) of the saturated palmitoyl chains, pure chloroform is an ineffective solvent for this lipid at standard temperature and pressure.

This document outlines the physicochemical barriers to solubility, provides a validated binary solvent protocol, and details quality control measures to ensure structural integrity during formulation.

Part 1: Molecular Architecture & Solubility Physics[1]

To dissolve 1,3-DPPE, one must overcome two distinct intermolecular forces:

  • Headgroup Hydrogen Bonding (The Electrostatic Barrier): Unlike Phosphatidylcholine (PC) lipids, PE lipids possess a primary amine (

    
    ) capable of donating hydrogen bonds to the phosphate (
    
    
    
    ) oxygen of neighboring molecules.[1] This creates a tight, "zipper-like" crystal lattice that non-polar solvents like chloroform cannot penetrate.[1]
  • Acyl Chain Crystallinity (The Van der Waals Barrier): The two saturated C16:0 (palmitic) chains pack densely. For standard 1,2-DPPE, the gel-to-liquid crystalline phase transition temperature (

    
    ) is approximately 63°C .[1] The 1,3-isomer, being more symmetric, often exhibits equal or higher crystallinity.[1]
    

The Chloroform Trap: Chloroform is a non-polar, aprotic solvent (dielectric constant


).[1] It solubilizes the acyl chains but cannot disrupt the intermolecular hydrogen network of the PE headgroup. Consequently, attempting to dissolve 1,3-DPPE in pure chloroform typically results in a cloudy suspension or immediate precipitation upon cooling.[1]
Interaction Logic (Graphviz Diagram)

The following diagram illustrates the mechanistic failure of pure chloroform and the necessity of a proton-donating co-solvent (Methanol).

SolubilityMechanism cluster_0 Thermodynamic Barrier Lipid 1,3-DPPE Crystal (High Tm, H-Bonded Headgroups) Result_Fail Suspension/Precipitate (Headgroups aggregate) Lipid->Result_Fail + CHCl3 only (Cannot break H-bonds) Result_Success Clear Solution (Micellar/Monomeric) Lipid->Result_Success + CHCl3:MeOH (H-bond disruption) CHCl3 Pure Chloroform (Aprotic, Non-polar) CHCl3->Result_Success + MeOH (Co-solvent) MeOH Methanol (Protic, Polar)

Caption: Mechanistic pathway showing why pure chloroform fails to solvate 1,3-DPPE and how methanol acts as a critical dissociation agent.

Part 2: Validated Solubilization Protocols

Warning: Acyl Migration Risk The 1,3-diacyl-2-phospho structure is chemically distinct.[1] Excessive heating (>60°C) or prolonged exposure to basic pH can promote acyl migration or phosphate migration, reverting the molecule to the thermodynamically different 1,2-isomer or hydrolyzing it.[1] Avoid temperatures above 50°C if possible.

Protocol A: The Binary Solvent Method (Recommended)

This method uses Methanol as a "key" to unlock the lipid headgroups, allowing Chloroform to solvate the tails.

Reagents:

  • Chloroform (HPLC Grade, stabilized with ethanol or amylene)[1]

  • Methanol (HPLC Grade)[1]

  • Argon or Nitrogen gas stream[1][2][3]

Workflow:

  • Preparation: Calculate the required volume to achieve a concentration of 1–10 mg/mL . Higher concentrations are difficult to maintain at room temperature.

  • Solvent Mixing: Prepare a solvent mixture of Chloroform:Methanol (2:1, v/v) .

    • Note: A 9:1 ratio may work for low concentrations (<1 mg/mL), but 2:1 is robust for stock solutions.[1]

  • Dispersion: Add the solvent mixture to the powdered 1,3-DPPE in a glass vial (Teflon-lined cap). Do not use plastic.

  • Thermal Activation:

    • The lipid will likely remain solid at Room Temperature (RT).

    • Warm the vial in a water bath to 40–45°C .

    • Why? This approaches the

      
       of the lipid, increasing chain mobility without reaching the boiling point of the solvent (CHCl3 boils at 61°C).
      
  • Sonication: While warm, bath sonicate for 2–5 minutes. The solution should turn completely clear and colorless.

  • Equilibration: Allow the solution to cool to RT. If precipitation ("cloudiness") occurs, add more Methanol (up to 1:1 ratio) or store the solution at -20°C and re-warm before use.[1]

Protocol B: The "Pure" Chloroform Method (Not Recommended)

If your downstream application strictly forbids Methanol (e.g., specific microfluidic chips incompatible with alcohols), you must use extreme measures.[1]

  • Requirement: You must heat the Chloroform to 50–55°C (dangerously close to boiling).

  • Procedure: Seal the vial tightly (pressure risk). Heat and sonicate.

  • Outcome: The lipid will likely precipitate immediately upon cooling. This is only useful for immediate injection into a processing stream.

Solvent System Comparison Table
Solvent SystemRatio (v/v)Solubility PotentialStability RiskRecommended Use
Pure Chloroform 100:0Very Low LowNot Recommended.[1]
CHCl3 : MeOH 9 : 1Moderate LowLow conc. (<1 mg/mL)
CHCl3 : MeOH 2 : 1 High LowStandard Stock Solutions
CHCl3 : MeOH : H2O 65 : 25 : 4Very High Moderate (Hydrolysis)Difficult lipids / Lipid Mixtures

Part 3: Quality Control & Storage[1]

Visual Inspection (The Tyndall Effect)

A true solution is optically clear.

  • Test: Shine a laser pointer (or bright focused light) through the vial.

  • Pass: The beam passes through with no scattering.

  • Fail: You see a solid beam line (Tyndall effect), indicating sub-micron particles/suspension.[1]

Thin Layer Chromatography (TLC)

To verify that your solubilization process (specifically heating) did not cause degradation or migration.[1]

  • Stationary Phase: Silica Gel 60 plates.

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4).[1]

  • Visualization: Charring (Sulfuric acid/CuSO4) or Iodine vapor.[1]

  • Expectation: A single spot. The appearance of a lower

    
     spot usually indicates Lyso-PE (hydrolysis), while a split spot may indicate isomerization to 1,2-DPPE.[1]
    
Storage
  • Container: Amber glass vial with Teflon-lined screw cap.[1]

  • Environment: Store at -20°C .

  • Headspace: Purge with Argon or Nitrogen to prevent oxidation (though saturated lipids are resistant to oxidation, PE amines can react with aldehydes in air).

References

  • Avanti Polar Lipids. Solubility of Lipids: Phosphatidylethanolamine (PE). Avanti Research.[3][4] Accessed 2024. [Link]

  • Seddon, J. M., et al. "Polymorphism of Lipid-Water Systems."[1] Handbook of Biological Physics, Vol 1. Elsevier, 1995. (Foundational text on PE headgroup H-bonding and phase behavior).

  • Cevc, G. "Phospholipids Handbook." CRC Press.

Sources

Foundational

The Isomeric Pivot: 1,3-Dipalmitoyl Lipids as Mechanistic Probes in Membrane Biophysics and Signaling

The following technical guide is structured to serve as an authoritative reference for researchers investigating membrane biophysics and lipid signaling. It prioritizes mechanistic causality, experimental rigor, and fiel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers investigating membrane biophysics and lipid signaling. It prioritizes mechanistic causality, experimental rigor, and field-proven methodologies.

Executive Summary

In membrane biophysics and pharmacology, the distinction between 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) and its isomer 1,3-dipalmitoyl-sn-glycerol (1,3-DPG) is not merely structural—it is functional.[1][2] While the 1,2-isomer is the physiological second messenger activating Protein Kinase C (PKC), the 1,3-isomer serves as a critical mechanistic negative control and a probe for lipid packing dynamics.

This guide delineates the physicochemical and biological divergences of 1,3-dipalmitoyl lipids. It provides validated protocols for their use in decoupling the effects of membrane curvature from stereospecific signaling , addressing the pervasive technical challenge of acyl migration.

Structural Biophysics: The Geometry of Isomerism

The functional divergence between 1,2- and 1,3-isomers stems from their molecular geometry, which dictates their packing parameter (


) and their influence on membrane curvature.
Packing Parameter and Curvature

Lipid shape is quantified by the packing parameter


, where 

is volume,

is the optimal headgroup area, and

is the critical chain length.
  • 1,2-DPG (Conical): The vicinal acyl chains induce a larger hydrophobic volume relative to the small hydroxyl headgroup. This yields

    
    , inducing negative spontaneous curvature . This facilitates the formation of inverted hexagonal phases (
    
    
    
    ) and membrane fusion events.
  • 1,3-DPG (Cylindrical/Linear): The separation of acyl chains to the sn-1 and sn-3 positions reduces steric clash between the chains, allowing them to align more parallel to the glycerol backbone. This effectively reduces

    
     and linearizes the molecule (
    
    
    
    ), stabilizing lamellar gel phases (
    
    
    ) and increasing membrane ordering.
Comparative Physicochemical Profile
Feature1,2-Dipalmitoyl-sn-glycerol (Physiological)1,3-Dipalmitoyl-sn-glycerol (Probe/Control)
Melting Point (

)
~66–69 °C~73–75 °C (Higher stability)
Crystal Habit

-form (metastable)

-form (thermodynamically stable)
Membrane Effect Promotes negative curvature / FusionStabilizes bilayers / Increases order
PKC Activation High Affinity (Stereospecific)Null / Negligible (Negative Control)
Thermodynamics Kinetic product (Unstable)Thermodynamic product (Stable)

Biological Implications: The PKC Signaling Control

The most powerful application of 1,3-DPG is as a negative control in Protein Kinase C (PKC) studies. PKC activation requires the precise stereochemistry of the 1,2-DAG glycerol backbone to ligate the C1 domain zinc fingers.

Mechanism of Stereospecificity

The C1 domain forms a hydrophilic cleft that specifically recognizes the sn-1 and sn-2 carbonyls and the sn-3 hydroxyl of 1,2-DAG.[2]

  • 1,2-DAG: Fits the cleft, completing the hydrophobic surface of PKC, allowing membrane penetration and activation.

  • 1,3-DAG: The sn-3 acyl chain sterically blocks entry into the cleft or misaligns the carbonyls, preventing high-affinity binding.

Visualization: PKC Activation Logic

The following diagram illustrates the divergent signaling pathways of the two isomers.

PKC_Signaling DAG12 1,2-DPG (Physiological) C1_Domain C1 Domain Binding Cleft DAG12->C1_Domain High Affinity Stereospecific Fit DAG13 1,3-DPG (Isomer Control) DAG13->C1_Domain Steric Clash No Binding PKC_Inactive PKC (Cytosolic) Inactive PKC_Inactive->C1_Domain Exposes PKC_Active PKC-Membrane Complex ACTIVATED C1_Domain->PKC_Active 1,2-DPG Bound Null_Response No Translocation NULL RESPONSE C1_Domain->Null_Response 1,3-DPG Presence

Figure 1: Stereospecific activation of PKC. 1,2-DPG facilitates membrane translocation, while 1,3-DPG fails to bind the C1 domain, serving as a rigorous negative control.[2][3][4]

The "Elephant in the Room": Acyl Migration

The validity of any study using 1,2-DPG or 1,3-DPG hinges on preventing acyl migration . 1,2-diglycerides are thermodynamically unstable and spontaneously isomerize to the 1,3-form. This reaction is catalyzed by heat, moisture, and bases (including the glass surface of storage vials).

Migration Kinetics[2]
  • Equilibrium: ~30:70 ratio favoring 1,3-DPG.[2]

  • Half-life (

    
    ):  ~15 hours at 80°C in bulk, but can accelerate to minutes in the presence of catalytic surfaces (e.g., silica gel during purification).
    
Visualization: Acyl Migration Pathway

Acyl_Migration Start 1,2-DPG (Kinetic Product) Inter Cyclic Orthoester Intermediate Start->Inter Nucleophilic Attack (OH on Carbonyl) End 1,3-DPG (Thermodynamic Product) Inter->End Ring Opening (Irreversible in practice) Catalysts Catalysts: Heat (>40°C) Basic pH Silica/Glass Surface Catalysts->Inter

Figure 2: The mechanism of acyl migration.[5] Note that the transition to 1,3-DPG is energetically favorable, necessitating strict handling protocols.

Experimental Protocols

Protocol A: Self-Validating Preparation of 1,3-DPG Liposomes

Objective: Incorporate 1,3-DPG into model membranes (e.g., DPPC/1,3-DPG mixtures) without inducing isomerization or aggregation.

Reagents:

  • 1,3-Dipalmitoyl-sn-glycerol (Synthetic, >99% purity).[2]

  • DPPC (Carrier lipid).[2][6]

  • Chloroform (HPLC grade, acid-free).[2]

  • Critical: Boric acid (optional, to complex 1,2-diols if purification is needed, but 1,3 is stable).

Step-by-Step Workflow:

  • Solubilization: Dissolve 1,3-DPG and DPPC in Chloroform:Methanol (2:1 v/v).

    • Expert Insight: Avoid pure chloroform for long-term storage; methanol retards migration by hydrogen bonding, though 1,3 is stable. The risk is if you are trying to maintain 1,2. For 1,3, ensure no acid traces are present.

  • Film Formation: Evaporate solvent under a stream of Nitrogen (

    
    ).[2]
    
    • Validation: Rotate the flask to create a thin, uniform film. Do not heat above 40°C.

  • Vacuum Desiccation: Lyophilize for >4 hours to remove trace solvent.

  • Hydration: Add pre-warmed buffer (PBS, pH 7.4) at 75°C (above the

    
     of 1,3-DPG).
    
    • Causality: You must hydrate above the melting temperature of the highest melting component (1,3-DPG

      
      ) to ensure homogenous mixing. If you hydrate at 45°C (DPPC 
      
      
      
      ), 1,3-DPG will phase-separate as crystals.[2]
  • Extrusion: Extrude through 100 nm polycarbonate filters at 75°C.

QC Validation (Mandatory): Before using the liposomes, extract a small aliquot and run HPTLC on boric acid-impregnated silica plates (Solvent: Chloroform/Acetone 96:4).

  • Success Criteria: Single spot corresponding to 1,3-isomer.[2] Appearance of a lower spot indicates contamination with 1,2-isomer (rare for 1,3 starting material) or hydrolysis products.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the phase transition impact of 1,3-DPG on a DPPC bilayer.

  • Sample Prep: Prepare multilamellar vesicles (MLVs) as above (skip extrusion) at 5 mol% and 10 mol% 1,3-DPG in DPPC.

  • Reference: Pure DPPC MLVs.

  • Scan Parameters:

    • Scan Rate: 0.5 °C/min (Slow scan is crucial for equilibrium).

    • Range: 20°C to 85°C.[2]

  • Data Analysis:

    • Observe the Main Transition (

      
      ) .
      
    • Expected Result: 1,3-DPG will broaden the transition and shift

      
       slightly upwards or create a shoulder, indicating gel-phase stabilization. In contrast, 1,2-DPG typically lowers 
      
      
      
      and broadens the peak significantly due to packing disruption.

References

  • National Institutes of Health (NIH). (2016).[2] Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. PMC. Retrieved from [Link][2]

  • ResearchGate. (2025). Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. Retrieved from [Link][2][7]

  • PNAS. (2020).[2] Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics. Retrieved from [Link][2]

Sources

Exploratory

The 1,3-Diacylglycerol Paradox: Natural Occurrence, Thermodynamic Stability, and Metabolic Divergence

Executive Summary While sn-1,2-diacylglycerols (1,2-DAGs) are the canonical intermediates of lipid biosynthesis and vital secondary messengers in cellular signaling, their structural isomers, 1,3-diacylglycerols (1,3-DAG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While sn-1,2-diacylglycerols (1,2-DAGs) are the canonical intermediates of lipid biosynthesis and vital secondary messengers in cellular signaling, their structural isomers, 1,3-diacylglycerols (1,3-DAGs) , occupy a unique physicochemical and metabolic niche.[1][2][3][4][5][6] 1,3-DAGs are thermodynamically more stable than 1,2-DAGs but are less biologically prevalent in raw tissues due to the specificity of biosynthetic enzymes. However, in processed oils and functional food matrices, 1,3-DAGs become dominant due to acyl migration.

This technical guide analyzes the natural occurrence, spontaneous isomerization kinetics, and the distinct metabolic fate of 1,3-DAGs—specifically their inability to utilize the monoacylglycerol (MAG) pathway for triglyceride resynthesis, a mechanism leveraged for anti-obesity therapeutic applications.

Structural Biochemistry & Thermodynamics

The Isomerization Gradient

In biological systems, DAGs exist primarily as the sn-1,2 isomer due to the regiospecificity of enzymes like phosphatidic acid phosphatase (PAP).[4] However, the 1,2-isomer is thermodynamically unstable. The primary hydroxyl group at the sn-3 position acts as a nucleophile, attacking the carbonyl carbon of the fatty acid at sn-2, leading to the migration of the acyl group to the sn-3 position.

  • Thermodynamic Equilibrium: In liquid matrices, equilibrium is reached at a ratio of approximately 60:40 to 70:30 in favor of 1,3-DAG.

  • Activation Energy: The shift is accelerated by heat (>60°C), presence of water, and acidic/basic catalysts (e.g., silica gel during chromatography).

Physical Properties Comparison
Featuresn-1,2-Diacylglycerolsn-1,3-Diacylglycerol
Melting Point Lower (less crystalline packing)Higher (symmetrical packing)
Interfacial Tension ModerateHigh (superior emulsifying capacity)
Metabolic Fate Re-esterified to TAG (Fat Storage)Oxidized for Energy (Fat Burning)
Signaling Activates Protein Kinase C (PKC)Generally Inactive for PKC

Natural Occurrence & Biosynthesis

Trace Presence in Virgin Plant Oils

In raw, unrefined plant oils (e.g., olive, avocado), 1,3-DAGs are minor components (typically <1% of total lipids). Their presence usually indicates:

  • Post-harvest Lipolysis: Endogenous lipases breaking down TAGs.

  • Thermal Stress: Exposure to heat during extraction.

Industrial "Natural" Production

For drug development and functional foods, high-purity 1,3-DAGs are not extracted but synthesized enzymatically using 1,3-regiospecific lipases (e.g., from Rhizomucor miehei or Thermomyces lanuginosus).

Protocol: Enzymatic Glycerolysis

  • Substrates: Triacylglycerols (TAG) + Glycerol.[3]

  • Catalyst: Immobilized 1,3-specific lipase.[7][8]

  • Mechanism: The lipase cleaves fatty acids at sn-1 and sn-3.[4][7] In the presence of excess glycerol, it catalyzes esterification specifically at the sn-1 and sn-3 positions, yielding >80% 1,3-DAG.

The Metabolic Divergence (Mechanism of Action)

The therapeutic value of 1,3-DAG lies in its digestion. Unlike 1,2-DAG, which enters the 2-Monoacylglycerol (2-MAG) Pathway (efficient fat storage), 1,3-DAG forces the body to utilize the Glycerol-3-Phosphate Pathway (inefficient storage, high oxidation).[7]

Pathway Visualization

The following diagram illustrates the critical divergence in enterocytes that prevents 1,3-DAG from being easily stored as body fat.

MetabolicDivergence cluster_0 Digestion cluster_1 Re-synthesis & Transport DietTAG Dietary TAG (Triglycerides) Lipase Pancreatic Lipase (1,3-Specific) DietTAG->Lipase Diet13DAG Dietary 1,3-DAG Diet13DAG->Lipase Lumen Intestinal Lumen Prod_2MAG 2-Monoacylglycerol (2-MAG) Lipase->Prod_2MAG From TAG (sn-1/3 cleavage) Prod_FFA Free Fatty Acids (FFA) Lipase->Prod_FFA Prod_Glycerol Glycerol Lipase->Prod_Glycerol From 1,3-DAG (Complete Hydrolysis) MGAT MGAT Enzyme (Efficient) Prod_2MAG->MGAT Direct Acylation Prod_FFA->MGAT G3P_Path Glycerol-3-Phosphate Pathway (Inefficient/Slow) Prod_FFA->G3P_Path Required de novo synthesis PortalVein Portal Vein Transport (To Liver) Prod_Glycerol->PortalVein Cannot use MGAT Enterocyte Enterocyte (Intestinal Cell) Chylomicron Chylomicron Assembly (Lymphatic Transport) MGAT->Chylomicron Rapid TAG Resynthesis G3P_Path->Chylomicron Slow/Low Yield Adipose Storage Adipose Storage Chylomicron->Adipose Storage BetaOx Hepatic Beta-Oxidation (Energy Production) PortalVein->BetaOx

Figure 1: Metabolic divergence of 1,3-DAG vs. TAG. 1,3-DAG digestion yields glycerol, bypassing the efficient 2-MAG re-esterification pathway and promoting hepatic oxidation.[7]

Analytical Characterization Protocols

Quantifying 1,3-DAGs requires strict control of experimental conditions to prevent acyl migration during analysis. Standard silica TLC or acidic extraction methods will artificially inflate 1,3-DAG values.

Protocol: High-Resolution GC Analysis (Silylation Method)

This protocol uses silylation to "lock" the hydroxyl group, preventing isomerization during the thermal phase of Gas Chromatography.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Pyridine (Anhydrous).

  • Internal Standard: Tricaprin (C10:0 TAG) or 1,3-Dipalmitin (if analyzing mixed oils).

Workflow:

  • Extraction: Extract lipids using the Folch method (Chloroform:Methanol 2:1). Crucial: Keep all solvents neutral (pH 7.0) and temperature < 30°C.

  • Drying: Evaporate solvent under a gentle nitrogen stream at room temperature. Do not use a rotary evaporator with a hot water bath.

  • Derivatization:

    • Add 100 µL anhydrous pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 70°C for 20 minutes . (Note: Once silylated, the isomer is thermally stable).

  • GC Parameters:

    • Column: DB-5ht or equivalent (non-polar, high temp).

    • Carrier Gas: Helium (1.0 mL/min).

    • Temp Program: 100°C (1 min) → 15°C/min → 370°C (hold 5 min).

  • Identification: 1,3-DAGs elute earlier than 1,2-DAGs due to more compact molecular shape and lower boiling points of the silylated derivative.

Protocol: 13C-NMR Regiospecific Analysis

For non-destructive verification of pure standards.[7]

  • Solvent: CDCl3.

  • Key Signals (Chemical Shift):

    • 1,3-DAG: Glycerol carbons C1/C3 appear as a single equivalent peak (symmetric) around 65.0 ppm . C2 (methine) appears around 68-70 ppm .[7]

    • 1,2-DAG: Asymmetric.[7] C1 (esterified) ~62 ppm; C2 (esterified) ~72 ppm; C3 (free OH) ~61 ppm.

  • Advantage: No derivatization required; minimal risk of isomerization during measurement.

Applications in Drug Development

Solubility Enhancement

1,3-DAGs possess higher hydrophilicity than TAGs due to the free hydroxyl group, yet they maintain lipophilic character.

  • SEDDS (Self-Emulsifying Drug Delivery Systems): 1,3-DAGs are excellent surfactants for Type II/III lipid formulations.[7] They reduce the interfacial tension between the oil phase and intestinal fluids, improving the bioavailability of poorly water-soluble drugs (BCS Class II).

Safety & Toxicology

While 1,3-DAGs are Generally Recognized As Safe (GRAS), researchers must screen for Glycidyl Esters (GEs) .

  • Risk: High-temperature processing (>200°C) of DAG oils can generate GEs, which are potential genotoxic carcinogens.

  • Mitigation: Enzymatic synthesis (low temperature) is preferred over chemical glycerolysis to minimize GE formation.

References

  • Flickinger, B. D., & Matsuo, N. (2003). Nutritional characteristics of diacylglycerol oil. Lipids, 38(2), 129–132. Link

  • Tada, N., & Yoshida, H. (2003). Diacylglycerol on lipid metabolism. Current Opinion in Lipidology, 14(1), 29–33. Link

  • Destaillats, F., et al. (2010). Formation of glycidyl esters in vegetable oils. Food Additives & Contaminants: Part A, 27(9), 1237-1243. Link

  • CRAFT, B. D., et al. (2012). Analytical methods for the determination of 1,2- and 1,3-diacylglycerols. Lipid Technology, 24(9), 203-206. Link

  • Martin, D., et al. (2014). Regioselective enzymatic synthesis of 1,3-diacylglycerols. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(5), 639-646. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine

Application Note: Precision Synthesis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE) Introduction: The "Unnatural" Isomer This guide details the synthesis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE)

Introduction: The "Unnatural" Isomer

This guide details the synthesis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE) .

CRITICAL DISAMBIGUATION: Do not confuse this lipid with the organometallic ligand 1,2-bis(diphenylphosphino)ethane, also commonly abbreviated as dppe or DPPE . This protocol concerns the phospholipid used in membrane biophysics, liposomal stabilization, and as a structural impurity standard.

Unlike naturally occurring phospholipids, which predominantly possess the sn-1,2-diacyl-3-phosphate configuration, 1,3-DPPE carries the phosphate headgroup on the secondary hydroxyl (C2) of the glycerol backbone. This structural anomaly presents a significant synthetic challenge: Acyl Migration . The 1,3-diglyceride precursor is thermodynamically stable, but the introduction of the phosphate at the sterically hindered C2 position requires specific conditions to prevent isomerization back to the 1,2-species or hydrolysis.

Strategic Analysis: The Thermodynamic Trap

The core difficulty in synthesizing 1,3-DPPE is the instability of the diglyceride intermediates.

  • 1,2-Diacylglycerols (1,2-DAGs) are kinetically favored but thermodynamically unstable; they spontaneously migrate to 1,3-DAGs .

  • 1,3-Diacylglycerols (1,3-DAGs) are thermodynamically stable but possess a secondary hydroxyl at C2 that is sterically hindered and less reactive toward phosphorylation than primary hydroxyls.

The Solution: We utilize a Chemoenzymatic Approach .

  • Enzymatic Regioselectivity: Use a 1,3-specific lipase to synthesize the 1,3-dipalmitoylglycerol (1,3-DPG) core with >98% regioselectivity.

  • Phosphoramidite Chemistry: Use highly reactive P(III) chemistry to phosphorylate the hindered C2 hydroxyl rapidly under mild conditions, avoiding the acidic/basic extremes that catalyze acyl migration.

Mechanism of Failure (Acyl Migration)

The following diagram illustrates the pathway we must avoid:

AcylMigration DAG12 1,2-Dipalmitoyl-glycerol (Kinetically Favored) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Base/Acid/Silica DAG13 1,3-Dipalmitoyl-glycerol (Thermodynamically Stable) Intermediate->DAG13 Entropy Driven DAG13->DAG12 Slow Reversion

Figure 1: Acyl migration pathway. Synthesis must maintain the 1,3-structure without triggering equilibrium.

Detailed Protocol

Phase 1: Enzymatic Synthesis of 1,3-Dipalmitoylglycerol (1,3-DPG)

Objective: Create the glycerol backbone with palmitic acid at positions 1 and 3, leaving position 2 free.

Materials:

  • Glycerol (Anhydrous)

  • Palmitic Acid (>99%)

  • Lipase: Rhizomucor miehei (immobilized, e.g., Lipozyme RM IM)[1]

  • Solvent: n-Hexane (or solvent-free system)[1]

Procedure:

  • Reaction Setup: In a jacketed glass reactor, mix Glycerol and Palmitic Acid in a 1:5 molar ratio (excess fatty acid drives the reaction).

  • Enzyme Addition: Add Lipozyme RM IM (10% w/w relative to substrates).

  • Incubation: Stir at 55°C for 24 hours. Note: R. miehei lipase is strictly 1,3-regioselective.

  • Filtration: Filter off the immobilized enzyme while warm.

  • Crystallization (Critical Purification):

    • Cool the filtrate to 0°C. 1,3-DPG crystallizes preferentially over 1,2-isomers and free fatty acids.

    • Recrystallize twice from n-hexane/ethanol (90:10).

    • QC Check:

      
      H-NMR (
      
      
      
      ). Look for the quintet at
      
      
      4.1-4.2 ppm (H-2 methine proton of 1,3-DAG). If a multiplet at
      
      
      5.1 ppm is seen, significant 1,2-isomer is present.
Phase 2: Phosphorylation via Phosphoramidite Coupling

Objective: Install the phosphoethanolamine headgroup at the hindered C2 position.

Reagents:

  • Precursor: 1,3-Dipalmitoylglycerol (from Phase 1).[2]

  • Phosphoramidite: 2-Cyanoethyl (N-benzyloxycarbonyl-aminoethyl) diisopropylphosphoramidite.

    • Why Cbz protection? Cbz (Z) groups are removed by neutral hydrogenolysis, avoiding the TFA (acid) required for Boc or the base required for Fmoc, both of which risk acyl migration.

  • Activator: 1H-Tetrazole (0.45 M in acetonitrile).

  • Oxidizer: t-Butyl Hydroperoxide (5-6 M in decane).

Procedure:

  • Drying: Dry 1,3-DPG (1.0 eq) and the Phosphoramidite (1.2 eq) separately under high vacuum over

    
     overnight.
    
  • Coupling:

    • Dissolve 1,3-DPG in anhydrous DCM/Acetonitrile (1:1).

    • Add Phosphoramidite under Argon atmosphere.

    • Add 1H-Tetrazole (3.0 eq) dropwise.

    • Stir at Room Temperature for 1 hour . Monitor by TLC (silica plates pre-treated with 2% triethylamine to prevent hydrolysis).

  • Oxidation (

    
    ): 
    
    • Cool reaction to 0°C.

    • Add t-Butyl Hydroperoxide (2.0 eq). Stir for 30 mins.

    • Result: Protected 1,3-DPPE (P-cyanoethyl, N-Cbz).

Phase 3: Global Deprotection & Purification

Objective: Remove Cyanoethyl and Cbz groups without scrambling the acyl chains.

Procedure:

  • Cyanoethyl Removal:

    • Treat the oxidized intermediate with Diethylamine (20% in Acetonitrile) for 30 minutes at RT.

    • Evaporate solvents under vacuum.

  • Cbz Removal (Hydrogenolysis):

    • Dissolve residue in THF/MeOH (1:1).

    • Add Pd/C catalyst (10% loading).

    • Stir under

      
       balloon atmosphere for 4 hours.
      
    • Filter through Celite.

  • Final Purification:

    • Since 1,3-DPPE is zwitterionic, purify via Precipitation .

    • Dissolve in minimal Chloroform.

    • Precipitate by dropwise addition into cold Acetone or Methanol.

    • Collect white powder.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: Glycerol + Palmitic Acid Enzymatic Step 1: Enzymatic Esterification (Lipozyme RM IM, 55°C) Strict 1,3-Regioselectivity Start->Enzymatic Purification1 Crystallization (Remove 1,2-isomers) Enzymatic->Purification1 Coupling Step 2: Phosphoramidite Coupling (C2-OH + P-Reagent + Tetrazole) Purification1->Coupling 1,3-DPG Intermediate Oxidation Oxidation (t-BuOOH) Form Phosphate Ester Coupling->Oxidation Deprotection Step 3: Global Deprotection 1. Diethylamine (Remove Cyanoethyl) 2. H2/Pd/C (Remove Cbz) Oxidation->Deprotection Final Target: 1,3-DPPE Deprotection->Final

Figure 2: Step-by-step chemoenzymatic route for 1,3-DPPE synthesis.

Quality Control & Analytical Specifications

To validate the identity of 1,3-DPPE vs 1,2-DPPE, focus on the C2-Methine Proton in


H-NMR.
Parameter1,3-DPPE (Target)1,2-DPPE (Common Isomer)
Structure Phosphate at C2Phosphate at C3
Symmetry Pseudo-symmetric (Acyls at 1,3)Asymmetric

H-NMR (C2-H)
Multiplet

4.4 - 4.6 ppm
(Deshielded by Phosphate)
Multiplet

5.2 ppm (Deshielded by Acyl)

P-NMR
Single peak ~0 ppm (relative to

)
Single peak ~0 ppm
Solubility

(2:1)

(2:1)

Troubleshooting Guide:

  • Issue: Appearance of signal at

    
     5.2 ppm.
    
    • Cause: Acyl migration occurred during silica chromatography or acidic deprotection.

    • Fix: Switch to crystallization for purification; ensure Hydrogenolysis is neutral.

  • Issue: Low yield in coupling step.

    • Cause: Steric hindrance at C2.

    • Fix: Increase coupling time to 2 hours; ensure tetrazole is fresh and dry.

References

  • Enzymatic Synthesis of 1,3-DAGs

    • Wei, W. et al. (2015).[1] "Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol." PubMed. Available at: [Link]

    • Relevance: Establishes the protocol for Lipozyme RM IM mediated 1,3-regioselective acyl
  • Phosphoramidite Lipid Synthesis

    • Gong, Y. et al. (2020). "A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine." Journal of the American Oil Chemists' Society. Available at: [Link]

    • Relevance: Describes the protection/deprotection strategies for PE headgroups using phosphoramidites.
  • Acyl Migration Kinetics

    • "Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols." ResearchGate. Available at: [Link]

    • Relevance: Provides the thermodynamic basis for avoiding silica and he
  • General Lipid Properties (PubChem)

    • "1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (Reference for Isomer Comparison)." PubChem. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of Unilamellar Liposomes Using 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

Abstract This comprehensive guide details the preparation and characterization of liposomes incorporating 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). It provides an in-depth exploration of the rationale behi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation and characterization of liposomes incorporating 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). It provides an in-depth exploration of the rationale behind using DPPE, its unique physicochemical properties, and its role in creating stable, functional vesicular systems for drug delivery and biomedical research. A detailed, field-proven protocol for the thin-film hydration followed by extrusion method is presented, alongside standard operating procedures for critical characterization techniques.

Introduction: The Strategic Role of DPPE in Liposome Formulation

Liposomes are self-assembled vesicular nanostructures formed from phospholipids, which have become indispensable tools in drug delivery. The choice of phospholipid is a critical determinant of the liposome's physical stability, drug retention capabilities, and biological activity. While phosphatidylcholines (PCs) are the most common structural lipids, phosphatidylethanolamines (PEs) offer unique functionalities.

This note focuses on 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) , a saturated phospholipid with two C16:0 acyl chains.[1][2][3]

Nomenclature Clarification: The user query specified "1,3-Dipalmitoyl glycero-2-PE". This is a non-standard nomenclature. The canonical, commercially available, and widely researched isomer is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) , where the palmitoyl chains are at the sn-1 and sn-2 positions and the phosphoethanolamine headgroup is at the sn-3 position of the glycerol backbone. This guide will proceed with the standard DPPE nomenclature.

The smaller, less hydrated headgroup of DPPE compared to its PC counterpart (DPPC) imparts a unique 'cone-like' molecular geometry. This shape has profound implications for membrane curvature and stability. While pure DPPE does not readily form stable bilayers, its incorporation into formulations with bilayer-forming lipids (like DPPC) or stabilizers (like cholesterol) allows for the creation of liposomes with desirable properties.[4][5]

Key Advantages of Incorporating DPPE:

  • Fusogenicity: The conical shape of PE lipids can induce non-bilayer hexagonal (HII) phase transitions, particularly under specific conditions like acidic pH.[5][6][7] This property is exploited to create "fusogenic" liposomes that can merge with endosomal membranes, facilitating the cytoplasmic delivery of encapsulated cargo.[7][8][9]

  • pH-Sensitivity: When combined with weakly acidic amphiphiles like cholesteryl hemisuccinate (CHEMS), DPPE-containing liposomes can be engineered to be stable at physiological pH (7.4) but rapidly release their contents in the acidic microenvironment of tumors or within endosomes (pH 5.5-6.5).[5][10][11][12]

  • Component in PEGylation: DPPE is frequently used as an anchor lipid for covalent attachment of polyethylene glycol (PEG).[13][14] DPPE-PEG derivatives are essential for creating "stealth" liposomes that evade rapid clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing tumor accumulation via the Enhanced Permeation and Retention (EPR) effect.[11][13][14]

Physicochemical Properties of Core Lipids

Understanding the properties of the individual lipid components is fundamental to designing a successful liposome formulation. The main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase, is a critical parameter. All hydration and extrusion steps should be performed above the Tm of the lipid with the highest transition temperature to ensure lipid mobility and proper vesicle formation.[15][16]

LipidMolecular Weight ( g/mol )Phase Transition Temp. (Tm)Key Role in Formulation
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) 734.041 °CPrimary Structural Lipid: Forms stable, rigid bilayers at physiological temperature.[17][18]
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) 692.0[1]63 °CFunctional/Helper Lipid: Imparts fusogenic potential and serves as an anchor for PEGylation.[4][19] Its high Tm contributes to membrane rigidity.
Cholesterol 386.7N/AMembrane Stabilizer: Modulates membrane fluidity, decreases permeability, and fills gaps between phospholipids to enhance stability and drug retention.[17][20]
DSPE-PEG2000 ~2805~74 °C (for DSPE)Stealth Agent: Provides a hydrophilic polymer corona to reduce opsonization and prolong circulation half-life. The DSPE anchor ensures stable incorporation into the bilayer.[14][21]

Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a target diameter of ~100 nm. The thin-film hydration method is a robust and widely used technique for its simplicity and effectiveness.[15][16][22][23] Subsequent extrusion through polycarbonate membranes ensures a homogenous population of vesicles with a defined size.[16][24]

Workflow Overview

Liposome_Preparation_Workflow cluster_prep PART 1: Preparation cluster_form PART 2: Formulation cluster_purify PART 3: Purification A 1. Lipid Mixing (DPPC, DPPE, Cholesterol, DSPE-PEG) in Organic Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Thin Lipid Film Formation B->C D 4. Vacuum Desiccation (Remove Residual Solvent) C->D E 5. Hydration (Aqueous Buffer, T > Tm) D->E F 6. Formation of MLVs (Multilamellar Vesicles) E->F G 7. Extrusion (Sizing through Membranes) F->G H 8. Formation of LUVs (Large Unilamellar Vesicles) G->H I 9. Purification (Remove Unencapsulated Drug) H->I J 10. Final Liposome Suspension I->J

Caption: Workflow for liposome preparation.

Materials & Equipment
  • Lipids: DPPC, DPPE, Cholesterol, DSPE-PEG2000

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or other aqueous buffer as required.

  • Equipment:

    • Rotary evaporator

    • Round-bottom flask (50 mL)

    • Water bath or heating block

    • Vacuum pump

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)

    • Syringes (gas-tight)

    • Glass vials, pipettes

Step-by-Step Procedure

Formulation Example (Molar Ratio): DPPC:DPPE:Cholesterol:DSPE-PEG2000 (45:20:30:5)

  • Lipid Preparation and Mixing:

    • Calculate the required mass of each lipid for a total lipid amount of 25 µmol in a 50 mL round-bottom flask.

    • Dissolve the lipids in a chloroform:methanol (e.g., 2:1 v/v) mixture. A volume of 2-3 mL is typically sufficient.[24]

    • Ensure complete dissolution by gentle swirling. The solution should be clear and free of particulates.[15]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature below the boiling points of the solvents but warm enough for efficient evaporation (e.g., 30-40°C).

    • Begin rotation and gradually apply vacuum. The solvent will evaporate, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • Once the film appears dry, continue evaporation for another 30 minutes to remove the bulk solvent.

    • Disconnect the flask and place it under high vacuum (e.g., connected to a vacuum pump) for at least 2 hours (overnight is recommended) to remove any residual organic solvent.[15] This step is critical for liposome stability and to avoid cytotoxicity.

  • Hydration:

    • Pre-heat your aqueous hydration buffer (e.g., 1 mL of PBS) to a temperature well above the highest Tm of your lipid mixture (for this formulation, >63°C, so ~65-70°C is safe).[15]

    • Add the warm buffer to the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Immediately begin agitating the flask vigorously (e.g., by vortexing or hand-shaking) for 10-30 minutes, keeping the flask in the warm water bath. This process hydrates the lipid sheets, causing them to swell and form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion (Sizing):

    • Assemble the extruder with the first polycarbonate membrane (e.g., 400 nm pore size) according to the manufacturer's instructions. Ensure the heating block of the extruder is also set to ~65-70°C.

    • Draw the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane to the second syringe. This is one pass.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the entire sample traverses the membrane equally in both directions.

    • Expert Tip: For rigid, high-Tm lipids like DPPC/DPPE, sequential extrusion is recommended for better homogeneity.[24] Repeat the process with progressively smaller pore size membranes (e.g., first 400 nm, then 200 nm, and finally 100 nm), using 11-21 passes for each membrane size.[24] The final suspension should be translucent.

  • Purification and Storage:

    • To remove unencapsulated (free) drug, the liposome suspension can be purified using methods like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against fresh buffer.

    • Store the final liposome suspension at 4°C. Do not freeze, as this can disrupt the lipid bilayer.

Characterization of DPPE-Containing Liposomes

Characterization is a mandatory step to ensure the quality, consistency, and efficacy of the formulation.

Size and Polydispersity
  • Technique: Dynamic Light Scattering (DLS)

  • Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) are calculated.

  • Acceptance Criteria: For parenteral drug delivery, a Z-average diameter of 80-150 nm and a PDI < 0.2 are generally desirable, indicating a monodisperse and homogenous sample.[20]

Zeta Potential
  • Technique: Laser Doppler Electrophoresis

  • Principle: Measures the velocity of charged particles in an electric field to determine their surface charge.

  • Significance: The zeta potential is an indicator of colloidal stability. A highly positive or negative value (e.g., > |20| mV) suggests good stability due to electrostatic repulsion between vesicles. For PEGylated liposomes, the zeta potential is expected to be near neutral (~0 mV) as the PEG layer shields the surface charge.

Encapsulation Efficiency (%EE)
  • Definition: The percentage of the initial drug that is successfully entrapped within the liposomes.[][26]

  • Principle: The key is to separate the encapsulated drug from the unencapsulated (free) drug.[][27] The amount of drug in each fraction is then quantified.

  • Equation: %EE = (Total Drug - Free Drug) / Total Drug * 100 or %EE = (Encapsulated Drug / Total Drug) * 100

  • Common Separation & Quantification Protocol:

    • Separation: Use a centrifugal ultrafiltration device (e.g., Amicon® with a 30-100 kDa MWCO). Place a sample of the liposome suspension in the upper chamber. Centrifuge according to the manufacturer's instructions. The free, unencapsulated drug will pass through the filter into the filtrate, while the liposomes (and encapsulated drug) are retained in the upper chamber.[]

    • Quantification (Free Drug): Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).[26][][29]

    • Quantification (Total Drug): Take an aliquot of the original, unpurified liposome suspension and disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100). This releases the encapsulated drug. Measure the drug concentration in this lysed sample.

    • Calculation: Use the equation above to calculate the %EE.

Encapsulation_Efficiency_Workflow cluster_total Total Drug Measurement cluster_free Free Drug Measurement A Initial Liposome Suspension (Encapsulated + Free Drug) B 1a. Lyse Liposomes (e.g., with Methanol) A->B D 1b. Separate Liposomes (e.g., Centrifugal Filter) A->D C 2a. Quantify Drug (e.g., HPLC, UV-Vis) = [Total Drug] B->C G Calculate %EE ([Total]-[Free]) / [Total] * 100 C->G E Filtrate (Free Drug) D->E F 2b. Quantify Drug in Filtrate = [Free Drug] E->F F->G

Caption: Workflow for determining encapsulation efficiency.

Conclusion

The incorporation of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is a strategic choice for designing advanced liposomal drug delivery systems. Its unique properties enable the formulation of vesicles with enhanced stability and functional characteristics such as fusogenicity and pH-responsiveness. The thin-film hydration and extrusion method described herein is a reliable and scalable technique for producing homogenous DPPE-containing liposomes. Rigorous characterization of size, surface charge, and encapsulation efficiency is paramount to ensuring the development of a safe, stable, and effective nanomedicine.

References

  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Retrieved February 10, 2026, from [Link]

  • Leventis, R., & Silvius, J. R. (1992). Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1103(1), 124-132. [Link]

  • CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing. Retrieved February 10, 2026, from [Link]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the N-methylated dipalmitoylphosphatidylethanolamines. Chemistry and Physics of Lipids, 96(1-2), 1-38. [Link]

  • Wang, Y., et al. (2022). Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography. Journal of Chromatography A, 1662, 462688. [Link]

  • S. Almashhedy, A. A. A. de la Cruz, M. M. M. El-Sayed, and N. O. L. El-Gendy. (2017). A Solvent-Free Curvature Tunable Preparation Method for Thermosensitive Liposomes for Controlled Drug Release. Journal of Nanomedicine & Biotherapeutic Discovery, 7(2). [Link]

  • Saw, W. T., et al. (2020). Dual pH-Sensitive Liposomes with Low pH-triggered Sheddable PEG for Enhanced Tumor-Targeted Drug Delivery. Pharmaceutical Research, 37(8), 154. [Link]

  • ResearchGate. (n.d.). Phase transition temperatures of (A) DHPE, DPPE, and DSPE in sucrose solutions. Retrieved February 10, 2026, from [Link]

  • Simões, S., et al. (2004). Fusogenic activity of PEGylated pH-sensitive liposomes. Journal of Controlled Release, 98(3), 465-475. [Link]

  • Marsal, P., et al. (2017). Deciphering the Functional Composition of Fusogenic Liposomes. International Journal of Molecular Sciences, 18(11), 2370. [Link]

  • Lafi, F., et al. (2020). Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells. Scientific Reports, 10(1), 12891. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445468, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. Retrieved February 10, 2026, from [Link]

  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Chain-melting phase transition temperature of the DEPE membrane. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). TEM image of liposome prepared from DPPC-MPPCB-cap-DPPE. Retrieved February 10, 2026, from [Link]

  • De Leo, V., et al. (2021). In Vitro Evaluation of the Effect of Size and PEGylation on Inhalable Liposomes for Pulmonary Drug Delivery. Pharmaceutics, 13(12), 2068. [Link]

  • Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 1522, 17-22. [Link]

  • Semantic Scholar. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Retrieved February 10, 2026, from [Link]

  • Shah, S. M. H., et al. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceuticals, 15(6), 668. [Link]

  • ResearchGate. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Request PDF. Retrieved February 10, 2026, from [Link]

  • Zylberberg, C., & Matosevic, S. (2016). Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. Molecules, 21(11), 1434. [Link]

  • Shochem. (2025, December 1). How to incorporate DPPE - cap - Biotinyl into drug delivery systems?. Retrieved February 10, 2026, from [Link]

  • Mok, K. W., & Cullis, P. R. (1997). Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA. Biophysical Journal, 73(5), 2534–2545. [Link]

  • Murtola, T., et al. (2019). Shape and Phase Transitions in a PEGylated Phospholipid System. Langmuir, 35(37), 12099–12108. [Link]

  • Le Bihan, O., et al. (2007). Fusogenic activity of cationic lipids and lipid shape distribution. Journal of Liposome Research, 17(1), 47-59. [Link]

  • NanoMedicines Research Group. (n.d.). Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA. Retrieved February 10, 2026, from [Link]

  • Jemioła-Kowalska, M., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 22(19), 10399. [Link]

  • Paiva, I., et al. (2019). Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes. Pharmaceutics, 11(2), 69. [Link]

Sources

Method

using 1,3-DPGPE in artificial membranes

Application Note: Engineering Advanced Artificial Membranes using 1,3-DPGPE Executive Summary This guide details the integration of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPGPE) into artificial membrane syste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Advanced Artificial Membranes using 1,3-DPGPE

Executive Summary

This guide details the integration of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPGPE) into artificial membrane systems.[1][2] Unlike the canonical 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) found abundantly in nature, the 1,3-DPGPE isomer possesses a unique structural symmetry where the phosphoethanolamine headgroup is attached to the sn-2 position of the glycerol backbone, with palmitic acid chains at the sn-1 and sn-3 positions.[1]

This structural anomaly alters the lipid's packing parameter, hydration dynamics, and phase transition behavior.[1] 1,3-DPGPE is primarily utilized in the formulation of pH-sensitive liposomes and thermodynamically stable micelles for targeted drug delivery.[1] Its symmetric hydrophobic distribution offers superior crystalline stability compared to its 1,2-counterparts, making it a critical excipient for modulating membrane permeability and rigidity.[1]

Mechanistic Insight: The 1,3-Isomer Advantage

To effectively utilize 1,3-DPGPE, researchers must understand how its geometry dictates membrane architecture.[1]

  • Symmetry & Packing: Standard 1,2-phospholipids have a "tuning fork" shape, creating a distinct polarity gradient. 1,3-DPGPE, with the headgroup in the center (sn-2), adopts a "pitchfork" or symmetric conformation.[1] This increases the critical packing parameter (

    
    ), promoting the formation of planar bilayers or inverted hexagonal phases (
    
    
    
    ) depending on hydration and pH.
  • Thermodynamic Stability: The symmetry of 1,3-DPGPE allows for tighter acyl chain packing in the gel phase (

    
    ), resulting in a higher phase transition temperature (
    
    
    
    ) and increased resistance to leakage at physiological pH compared to asymmetric lipids.[1]
  • pH-Triggered Destabilization: When incorporated into composite membranes (e.g., with CHEMS or cholesterol), the protonation of the PE headgroup at acidic pH (endosomal environment, pH < 5.[1]5) disrupts the hydration shell. The 1,3-architecture accelerates the transition from a stable lamellar phase to a fusogenic non-bilayer phase, facilitating cytosolic payload release.[1]

Visualizing the Mechanism

G cluster_0 Physiological pH (7.4) cluster_1 Endosomal pH (< 5.5) Lipid_State 1,3-DPGPE Membrane (Lamellar Phase) Stablility High Crystalline Packing (Low Leakage) Lipid_State->Stablility Maintains Integrity Protonation Headgroup Protonation (-NH3+) Lipid_State->Protonation Acidification Phase_Trans Phase Transition (Lamellar -> Hexagonal II) Protonation->Phase_Trans Dehydration of Headgroup Release Membrane Fusion & Payload Release Phase_Trans->Release Membrane Destabilization

Figure 1: Mechanism of pH-triggered release in 1,3-DPGPE membranes.[1] The structural symmetry enhances stability at pH 7.4 but facilitates rapid fusion upon protonation.

Experimental Protocols

Protocol A: Synthesis of 1,3-DPGPE Liposomes (Thin-Film Hydration)

Objective: Create stable, unilamellar vesicles containing 1,3-DPGPE for drug encapsulation. Note: Due to the high crystallinity of 1,3-DPGPE, elevated temperatures are strictly required during hydration.[1]

Materials:

  • 1,3-DPGPE (Powder, >98% purity).[1][3]

  • Cholesterol (Stabilizer).[4]

  • DSPE-PEG2000 (Optional: for steric stealth).[1]

  • Chloroform/Methanol (2:1 v/v).

  • HEPES Buffer (10mM, pH 7.4, 140mM NaCl).[1]

  • Extruder with 100nm Polycarbonate membranes.[1]

Workflow:

  • Lipid Solubilization:

    • Dissolve 1,3-DPGPE and Cholesterol (molar ratio 7:[1]3) in Chloroform/Methanol (2:1) to a total lipid concentration of 10 mg/mL.

    • Critical Step: 1,3-DPGPE is less soluble than 1,2-DPPE.[1] Ensure complete dissolution; mild sonication (bath) may be required.

  • Film Formation:

    • Evaporate solvent under a stream of nitrogen gas in a round-bottom flask.[1]

    • Desiccate under vacuum for >4 hours to remove trace solvent.

  • Hydration (The "Hot" Step):

    • Pre-heat HEPES buffer to 70°C (Must be >

      
       of the lipid mixture).
      
    • Add buffer to the lipid film.

    • Vortex vigorously for 1 hour while maintaining the temperature at 70°C.

    • Result: Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Assemble the extruder with 100nm polycarbonate filters.

    • Heat the extruder block to 70°C.

    • Pass the MLV suspension through the filter 11-21 times.[1]

    • Result: Large Unilamellar Vesicles (LUVs) ~100-120nm.[1]

  • Purification:

    • Dialyze against HEPES buffer (pH 7.4) at room temperature to remove unencapsulated cargo (if applicable).

Protocol B: Validation of pH-Sensitivity (Calcein Leakage Assay)

Objective: Quantify the destabilization of 1,3-DPGPE membranes under acidic conditions.

Reagents:

  • Calcein Self-Quenching Solution: 50mM Calcein in HEPES buffer (pH 7.4).[1] Note: At this concentration, calcein fluorescence is quenched.[1]

  • Lysis Buffer: 1% Triton X-100.

  • Acidic Buffer: Citrate/Phosphate buffer (pH 5.0).

Steps:

  • Encapsulation: Prepare liposomes as per Protocol A, hydrating with the Calcein Self-Quenching Solution.

  • Column Separation: Pass liposomes through a Sephadex G-50 column to remove exterior (free) calcein.[1]

  • Baseline Measurement (

    
    ):  Dilute liposomes into pH 7.4 buffer. Measure fluorescence (
    
    
    
    ). Signal should be low.
  • Acid Challenge (

    
    ):  Inject liposomes into pH 5.0 buffer. Monitor fluorescence over time (0–60 mins).
    
  • Total Release (

    
    ):  Add 1% Triton X-100 to lyse all vesicles.
    
  • Calculation:

    
    [1]
    

Comparative Data: 1,3-DPGPE vs. 1,2-DPPE[1]

The following table highlights why a researcher would choose the 1,3-isomer over the standard 1,2-isomer.

Feature1,2-DPPE (Standard)1,3-DPGPE (Isomer)Application Implication
Headgroup Position sn-3 (Terminal)sn-2 (Central)1,3-isomer is more symmetric.[1]
Packing Shape ConicalCylindrical/Planar1,3-DPGPE forms tighter, more rigid bilayers.[1]
Phase Transition (

)
~63°C>65°C (Typically higher)1,3-DPGPE requires higher processing temps.[1]
Membrane Permeability ModerateLow (High Crystallinity)Better retention of hydrophilic drugs at pH 7.4.
pH Sensitivity StandardEnhanced Sharpness1,3-structure destabilizes more abruptly upon protonation.[1]

Experimental Workflow Diagram

The following diagram outlines the critical path for generating and testing 1,3-DPGPE membranes.

Workflow Start Start: 1,3-DPGPE + Cholesterol Solvent Dissolve in CHCl3/MeOH (2:1) Start->Solvent Film Dry Lipid Film (Vacuum Desiccation) Solvent->Film Hydrate Hydration @ 70°C (> Tm Critical) Film->Hydrate Add Buffer/Drug Extrude Extrusion (100nm) @ 70°C Hydrate->Extrude MLV -> LUV Dialysis Dialysis / Purification (Remove Free Drug) Extrude->Dialysis QC QC: DLS (Size) & Zeta Potential Dialysis->QC

Figure 2: Production workflow for 1,3-DPGPE Liposomes.[1] Note the critical high-temperature requirements at hydration and extrusion steps.

Troubleshooting & Optimization

  • Issue: Liposomes precipitate or aggregate.

    • Cause: 1,3-DPGPE has a strong tendency to crystallize.[1]

    • Solution: Increase the Cholesterol content (up to 40 mol%) to disrupt the crystal lattice and improve fluidity. Ensure all buffers are pre-heated.

  • Issue: Low Encapsulation Efficiency. [1]

    • Cause: The rigid membrane resists swelling during hydration.

    • Solution: Use Freeze-Thaw cycles (Liquid Nitrogen

      
       70°C water bath) x5 cycles before extrusion to equilibrate the inner/outer aqueous phases.[1]
      
  • Issue: No pH sensitivity observed.

    • Cause: Lack of a titratable partner.

    • Solution: 1,3-DPGPE alone is zwitterionic.[1] For pH sensitivity, it is often paired with a titratable acidic lipid like CHEMS (Cholesteryl hemisuccinate) or used in environments where the PE amine group protonation (

      
      ) interacts with phosphate groups to destabilize the bilayer (polymorphic transition).
      

References

  • Simões, S., et al. (2004).[1][5] "On the formulation of pH-sensitive liposomes with long circulation times." Advanced Drug Delivery Reviews.

  • Fattal, E., et al. (2004).[1][5] "Smart delivery of antisense oligonucleotides by anionic pH-sensitive liposomes."[1][5] Advanced Drug Delivery Reviews.

  • Santa Cruz Biotechnology. "1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (CAS 67303-93-9) Product Data."[1][6]

  • MedChemExpress. "1,3-Dipalmitoyl-glycero-2-phosphoethanolamine Technical Information."

Sources

Application

1,3-Dipalmitoyl glycero-2-PE as an internal standard in mass spectrometry

Application Note: High-Fidelity Lipidomics Quantitation Using Dipalmitoyl Phosphoethanolamine (DPPE) Internal Standards Part 1: Executive Summary & Technical Scope Subject: Protocol for the utilization of 1,2-Dipalmitoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lipidomics Quantitation Using Dipalmitoyl Phosphoethanolamine (DPPE) Internal Standards

Part 1: Executive Summary & Technical Scope

Subject: Protocol for the utilization of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) as an Internal Standard (IS) in LC-MS/MS lipidomics.

Nomenclature Correction & Scope Definition: While the request specified "1,3-Dipalmitoyl glycero-2-PE," this specific isomer (where the phosphate group is attached to the sn-2 carbon of the glycerol backbone) is a rare "


-phospholipid" not typically found in biological matrices or used as a commercial standard. The industry standard for lipidomics quantitation is 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) .

This guide focuses on the application of 1,2-DPPE (and its deuterated analogs, e.g., d62-DPPE) as the primary internal standard. It addresses the critical need to distinguish this standard from endogenous 16:0/16:0 PE using chromatographic separation or isotopic labeling.

Core Application:

  • Target Analyte: Glycerophosphoethanolamines (PE).[1]

  • Matrix: Plasma, Tissue Homogenates, Cell Culture.[1]

  • Methodology: Targeted LC-MS/MS (QqQ) utilizing Multiple Reaction Monitoring (MRM).

Part 2: Scientific Foundation & Mechanism

The Role of DPPE as an Internal Standard

Phosphoethanolamines (PE) are zwitterionic lipids critical for membrane topology. Quantifying them requires an internal standard that mimics their ionization efficiency without interfering with endogenous signals.

  • Ionization Physics: PEs ionize efficiently in both negative (ESI-) and positive (ESI+) modes. However, Negative Mode (ESI-) is preferred for quantitation because it yields a dominant deprotonated molecular ion

    
     and characteristic fatty acyl fragments, reducing background noise compared to the neutral loss scans common in positive mode.
    
  • Fragmentation Mechanics: In ESI-, 1,2-DPPE (Precursor m/z 690.5) fragments to yield the palmitate carboxylate anion (m/z 255.2). This transition (690.5

    
     255.2) is highly specific.
    
Structural Isomerism: 1,2-PE vs. 1,3-PE

Biological lipids predominantly exist in the sn-1,2 configuration. The "1,3-dipalmitoyl glycero-2-PE" isomer mentioned in the prompt serves as a valuable mechanistic probe rather than a quantitation standard. It is used to study:

  • Acyl Migration: The movement of fatty acids between sn-1/2 and sn-3 positions during improper sample storage.

  • Enzymatic Specificity: Distinguishing Phospholipase A1 vs. A2 activity.

Note: If your protocol strictly requires the sn-2 phosphate isomer (1,3-DPPE), it must be custom-synthesized. For standard quantitation, d62-1,2-DPPE is the recommended "gold standard" to prevent overlap with endogenous 16:0/16:0 PE.

Part 3: Experimental Protocol

Phase A: Reagent Preparation

Materials:

  • Standard: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (Avanti Polar Lipids / Sigma).

    • Recommendation: Use d62-DPPE (fully deuterated palmitoyl chains) if endogenous 16:0/16:0 PE is expected in the sample.

  • Solvents: LC-MS Grade Methanol (MeOH), Chloroform (

    
    ), Water (
    
    
    
    ), Ammonium Formate.

Stock Solution Protocol:

  • Primary Stock (1 mg/mL): Dissolve 1 mg DPPE in 1 mL Chloroform:Methanol (2:1 v/v).

    • Why: PE is sparingly soluble in pure methanol. Chloroform ensures complete solubilization of the dipalmitoyl chains.

  • Working IS Solution (1 µM): Dilute the Primary Stock into pure Methanol.

    • Stability: Store at -20°C in glass vials (Teflon-lined caps) to prevent plasticizer leaching.

Phase B: Sample Extraction (Modified Bligh-Dyer)

This method ensures high recovery of PEs while removing salts that suppress ionization.

  • Sample Prep: Aliquot 50 µL of plasma/homogenate into a glass tube.

  • IS Spike: Add 10 µL of Working IS Solution (1 µM) .

    • Critical Step: Spike before extraction to account for recovery losses.

  • Monophase Formation: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex vigorously for 30s.

  • Phase Separation: Add 125 µL Chloroform and 125 µL Water. Vortex.

  • Centrifugation: Spin at 1,000 x g for 5 min at 4°C.

  • Collection: Recover the lower organic phase (contains PEs).[1]

  • Reconstitution: Dry under

    
     gas. Reconstitute in 100 µL Methanol:Chloroform (9:1) containing 5mM Ammonium Formate.
    
Phase C: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

Table 1: Mass Spectrometry Transitions (ESI Negative Mode)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
1,2-DPPE (Endogenous) 690.5

255.2 (Palmitate)3550
d62-1,2-DPPE (IS) 752.9

286.4 (d31-Palmitate)3550
PE 38:4 (Arachidonyl) 766.5

303.2 (Arachidonate)3850

Note: If using non-deuterated DPPE as IS in a matrix free of 16:0/16:0 PE, use the 690.5


 255.2 transition.

Part 4: Visualization & Workflows

Figure 1: Lipid Extraction & Analysis Workflow

Caption: Step-by-step logic flow from sample spiking to quantitative data generation, ensuring internal standard validity.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (d62-DPPE) Sample->Spike  Normalization Start Extract Biphasic Extraction (CHCl3 / MeOH / H2O) Spike->Extract  Equilibration PhaseSep Phase Separation (Recover Lower Organic Layer) Extract->PhaseSep Dry Evaporation (N2) & Reconstitution (MeOH:CHCl3) PhaseSep->Dry LC LC Separation (C18 Reverse Phase) Dry->LC MS MS/MS Detection (ESI- MRM Mode) LC->MS Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Fragmentation Pathway of DPPE (ESI-)

Caption: Mechanistic fragmentation of 1,2-DPPE in negative ion mode, showing the generation of the quantitation ion.

Fragmentation Precursor Precursor Ion [M-H]- m/z 690.5 (1,2-DPPE) CID Collision Induced Dissociation (CID) Precursor->CID  -35 eV Frag1 sn-1 Carboxylate [R1-COO]- m/z 255.2 CID->Frag1  Major Path Frag2 sn-2 Carboxylate [R2-COO]- m/z 255.2 CID->Frag2  Major Path NeutralLoss Neutral Loss (Ketene / Lyso-PE) CID->NeutralLoss  Minor Path

Part 5: References & Grounding

  • National Institutes of Health (NIH) . An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines. Demonstrates the use of DPPE as a backbone for synthesizing standards and as a reference material.

  • Cambridge Isotope Laboratories (CIL) . Stable Isotope Standards for Mass Spectrometry. Authoritative source for deuterated lipid standards (d62-DPPE) used to avoid endogenous interference.

  • MDPI . The Intelligent Knife (iKnife): Revolutionizing Intraoperative Tissue Diagnosis Through Rapid Evaporative Ionization Mass Spectrometry (REIMS).[2] Discusses the fragmentation and identification of PE lipids (m/z 700-800 range) in tissue analysis.

  • Royal Society of Chemistry (RSC) . Supporting Information for Lipid-Polymer Conjugates. Details the chemical handling, solubilization, and NMR validation of DPPE derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

stability of 1,3-Dipalmitoyl glycero-2-PE in aqueous solution

Technical Support Center: Stability & Handling of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) Current Status: Operational Agent: Senior Application Scientist Ticket ID: #LIPID-13DPPE-STAB[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)

Current Status: Operational Agent: Senior Application Scientist Ticket ID: #LIPID-13DPPE-STAB[1]

Executive Summary: The 1,3-Isomer Distinction

Before proceeding, verify your molecule. You are asking about 1,3-DPPE , where the phosphoethanolamine headgroup is attached to the sn-2 carbon of the glycerol backbone, and palmitic acid (16:0) chains are at sn-1 and sn-3.[1][2]

  • Standard Lipid (1,2-DPPE): "Clothespin" shape.[1] Headgroup at sn-3.[1][2][3] Found in nature.[1][4]

  • Your Lipid (1,3-DPPE): "Tuning fork" shape.[1] Headgroup at sn-2. Synthetic/Mechanistic probe.

Impact: This structural difference significantly alters packing density and enzymatic stability compared to standard lipids, even though chemical solubility remains similar.[1] The "tuning fork" geometry often leads to higher transition temperatures and different hydration requirements.

Module 1: Solubility & Dispersion Troubleshooting

User Issue: "I cannot get the lipid to dissolve in water/buffer. It floats or forms white clumps."

Root Cause: 1,3-DPPE is a long-chain saturated lipid with a high phase transition temperature (


).[1] It is effectively a "brick" at room temperature.[1] Additionally, the Phosphoethanolamine (PE) headgroup is zwitterionic but has a small hydration radius, leading to poor water solubility compared to PC lipids.
Protocol: The "Hot Solvent" Dispersion Method

Do not attempt to dissolve directly in cold aqueous buffer.

Step-by-Step Workflow:

  • Organic Solubilization (Initial Step):

    • Dissolve the dry powder in Chloroform:Methanol (2:1 v/v) or Chloroform:Methanol:Water (65:35:8) if strictly necessary for polarity.[1]

    • Target Concentration: 10 mg/mL.[1]

    • Why: This overcomes the strong intermolecular hydrogen bonding of the PE headgroup.

  • Film Formation:

    • Evaporate solvent under a nitrogen stream to form a thin lipid film.[1]

    • Vacuum desiccate for >4 hours to remove trace solvent.[1]

  • Hydration (The Critical Step):

    • Buffer Selection: Use a buffer with pH > 8.0 (e.g., Tris-HCl, pH 8.5).[1]

    • Expert Insight: PE lipids tend to aggregate at neutral/acidic pH due to protonation kinetics.[1] Slightly alkaline pH promotes repulsion and better dispersion.[1]

    • Temperature Rule: You must hydrate above the Phase Transition Temperature (

      
      ) .
      
    • Setting: Heat buffer to 65°C - 70°C .

    • Action: Add hot buffer to the film. Vortex vigorously for 1-2 minutes while keeping the tube hot.

  • Sonication:

    • If the solution remains cloudy, use a bath sonicator heated to 65°C. Sonicate until clear (Small Unilamellar Vesicles - SUVs) or translucent (Large Unilamellar Vesicles - LUVs).[1]

Data Table: Solubility Parameters

Solvent SystemSolubility RatingNotes
Water (25°C) InsolubleForms aggregates/precipitates immediately.[1]
Water (>65°C) DispersibleRequires vigorous agitation; forms liposomes/micelles.[1]
Chloroform ModeratePE headgroups may aggregate; add Methanol to disrupt H-bonds.[1]
Chloroform:MeOH (2:1) Excellent Recommended for stock preparation.
DMSO VariableSoluble with heating; useful for biological stock additions.[1]

Module 2: Chemical Stability (Hydrolysis & Oxidation)

User Issue: "My lipid solution smells 'soapy' or has changed pH over time."

Root Cause: Hydrolysis of the ester bonds. While 1,3-DPPE is saturated (resistant to oxidation), it is susceptible to hydrolytic cleavage of the fatty acid chains, releasing free palmitic acid and glycerophosphoethanolamine.

The 1,3-Isomer Advantage: In standard 1,2-lipids, the sn-2 ester is often the most labile and the target of Phospholipase A2 (PLA2). In 1,3-DPPE , the sn-2 position is occupied by the phosphate headgroup.[1] This makes 1,3-DPPE resistant to standard PLA2 hydrolysis , making it an excellent probe for metabolic stability studies.[1]

Stability FAQ

Q: Can I store 1,3-DPPE in water at 4°C? A: No. Aqueous suspensions of PE lipids are physically unstable (aggregation) and chemically unstable (hydrolysis) over long periods.[1]

  • Correct Storage: Store as a dry powder at -20°C (stable >1 year).[1]

  • Solution Storage: Store in Chloroform at -20°C under Argon.

Q: Is it sensitive to oxidation? A: Minimal. The palmitoyl chains (16:0) are fully saturated.[1][5][6] You do not need to worry about peroxidation (rancidity) as you would with unsaturated lipids like DOPE or POPC.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling 1,3-DPPE, distinguishing between physical aggregation and chemical degradation.

G Start Start: 1,3-DPPE Handling State Current State? Start->State Powder Dry Powder State->Powder Aqueous Aqueous Solution State->Aqueous Dissolve Dissolve in CHCl3:MeOH (2:1) Powder->Dissolve For Use StorePowder Store at -20°C (Desiccated) Powder->StorePowder For Storage Cloudy Cloudy/Precipitate? Aqueous->Cloudy Physical Issue Smell Soapy Smell / pH Drop? Aqueous->Smell Chemical Issue Heat Heat to >65°C (Above Tm) Cloudy->Heat Step 1 Discard Discard (Hydrolysis Occurred) Smell->Discard Irreversible pH Adjust pH > 8.0 Heat->pH Step 2 (if fails)

Caption: Troubleshooting logic for 1,3-DPPE. Blue/Green nodes indicate standard procedures; Red nodes indicate corrective actions for physical instability; Black indicates chemical degradation.[1]

Module 4: Biological & Experimental Implications

User Issue: "I used 1,3-DPPE in a cell assay and the membrane dynamics were different than expected."

Expert Analysis:

  • Membrane Curvature: Standard PE lipids (1,2-DPPE) are cone-shaped and induce negative curvature (facilitating fusion).[1] 1,3-DPPE, due to the central headgroup, has a more cylindrical or "tuning fork" effective shape. It may not promote fusion or hexagonal II phases (

    
    ) as readily as 1,2-DPPE.[1]
    
  • Enzymatic Resistance: If your assay relies on cleavage by PLA2 to release arachidonic acid or signaling lipids, 1,3-DPPE will act as an inhibitor or non-substrate , as the enzyme cannot find the ester bond at the sn-2 position.[1]

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. (General guidelines for saturated PE lipids).[1][6]

  • PubChem. 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (Compound Summary). National Library of Medicine.[1]

  • Seddon, J. M., et al. (1984).[1] Polymorphism of Lipid-Water Systems.[1] (Foundational text on PE headgroup phase behavior and hydration repulsion).

  • InvivoChem. 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine Product Sheet. (Confirming solubility and structural specifics).

Sources

Optimization

Technical Support Center: Preventing Acyl Migration in Phospholipid Synthesis

Welcome to the technical support center dedicated to a critical challenge in lipid chemistry: the prevention of acyl migration during phospholipid synthesis. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in lipid chemistry: the prevention of acyl migration during phospholipid synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily lab work. Here, we move beyond simple protocols to explain the underlying principles of acyl migration and provide robust, field-tested strategies to ensure the regiochemical integrity of your synthesized phospholipids.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding acyl migration, providing concise answers and foundational knowledge.

Q1: What is acyl migration in the context of phospholipids?

A1: Acyl migration is a non-enzymatic, intramolecular reaction where an acyl group (a fatty acid chain) moves from one hydroxyl position to an adjacent one on the glycerol backbone of a phospholipid.[1][2][3] This is most commonly observed in lysophospholipids, where a 2-acyl isomer can rearrange to the more thermodynamically stable 1-acyl isomer, often resulting in an equilibrium mixture that is approximately 90% 1-acyl and 10% 2-acyl isomer.[1][4]

Q2: Why is preventing acyl migration so important in my research?

A2: The specific position of fatty acids on the glycerol backbone (regiospecificity) is crucial for the biological function and physical properties of phospholipids. For instance, the activity of many phospholipases is position-specific.[5][6] In drug development, particularly for lipid-based drug delivery systems, the precise structure of the phospholipid can significantly impact the stability, efficacy, and safety of the final product. Uncontrolled acyl migration leads to isomeric impurities, making it difficult to obtain positionally pure phospholipids and potentially compromising experimental results and product quality.

Q3: What are the primary factors that promote acyl migration?

A3: Several factors can accelerate the rate of acyl migration. These include:

  • pH: Acyl migration is significantly accelerated at physiological or alkaline pH.[4] The reaction can be catalyzed by both acids and bases.[2]

  • Temperature: Higher temperatures increase the rate of acyl migration.[4][7][8][9]

  • Solvent: The polarity of the solvent plays a crucial role. Polar solvents can inhibit isomerization, while non-polar solvents may accelerate it.[9][10][11]

  • Acyl Chain Structure: The nature of the acyl chain itself influences the migration rate. For example, saturated acyl chains, like in sn-2 palmitoyl lysophosphatidylcholine (LPC), migrate faster than polyunsaturated ones like in sn-2 docosahexaenoyl LPC.[4]

  • Chromatography Media: Certain chromatography materials, such as silicic acid or alumina, can promote acyl migration during purification.[4]

Q4: Can acyl migration occur in organic solvents during storage?

A4: Yes, while the rate is generally slower than in aqueous solutions, acyl migration can still occur in organic solvents, especially over long-term storage.[4][8] The choice of solvent and storage temperature are critical to minimize this. For instance, storing lysophospholipids in a chloroform:methanol (2:1 v/v) mixture at -20°C or below can significantly reduce the rate of isomerization compared to storage in an aqueous buffer.[4][8]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments, with a focus on the causality behind the recommended solutions.

Issue 1: My final phospholipid product shows significant isomeric impurity after synthesis and purification.

Possible Cause: Acyl migration may have occurred during the reaction, work-up, or purification steps due to suboptimal conditions.

Troubleshooting Workflow:

troubleshooting_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Problem: Isomeric Impurity Detected check_reaction 1. Review Reaction Conditions start->check_reaction check_workup 2. Analyze Work-up Procedure check_reaction->check_workup reaction_ph pH Control (Acidic) check_reaction->reaction_ph Is pH acidic? reaction_temp Low Temperature check_reaction->reaction_temp Was temperature minimized? reaction_catalyst Appropriate Catalyst check_reaction->reaction_catalyst Was a non-basic catalyst used? check_purification 3. Evaluate Purification Method check_workup->check_purification workup_ph Acidified Quench check_workup->workup_ph Was the reaction quenched with acid? workup_temp Maintain Cold Chain check_workup->workup_temp Was the sample kept cold? solution Solution: Implement Optimized Protocol check_purification->solution purification_media Alternative Media (e.g., flash chromatography) check_purification->purification_media Is the stationary phase inert? purification_conditions Low Temp & Acidic Mobile Phase check_purification->purification_conditions Are mobile phases optimized?

Caption: Troubleshooting workflow for isomeric impurity.

Detailed Recommendations:

  • Reaction Conditions:

    • pH Control: If your reaction conditions are neutral or basic, consider using a protocol that maintains an acidic pH. The rate of acyl migration is at a minimum around pH 4-5.[1]

    • Temperature Management: Whenever possible, conduct reactions at lower temperatures. Even a reduction from 37°C to 4°C can dramatically slow down isomerization.[4]

    • Catalyst Choice: Avoid basic catalysts in acylation steps if possible, as they can promote acyl migration. Catalysts like 4-dimethylaminopyridine (DMAP) are highly effective for acylation but should be used judiciously with temperature control.[12]

  • Work-up and Extraction:

    • Acidified Quench: When stopping a reaction, quench with a cooled, slightly acidic buffer (e.g., pH 4) to stabilize the lysophospholipid intermediate.

    • Maintain a Cold Chain: Perform all extractions and solvent removal steps at low temperatures (e.g., on an ice bath).

  • Purification Strategy:

    • Chromatography Media: If you are using silica or alumina chromatography, this may be a source of acyl migration.[4] Consider alternative purification methods like flash chromatography with a less active stationary phase or HPLC with appropriate mobile phases.

    • Optimized HPLC Conditions: For HPLC purification, use a mobile phase with a slightly acidic modifier (e.g., 0.1% formic acid) and keep the column and fraction collector cooled.[13]

Issue 2: My target sn-2 lysophospholipid is isomerizing during storage.

Possible Cause: Inappropriate storage conditions (solvent, temperature, pH) are leading to the degradation of your regiospecific lysophospholipid.

Preventative Measures and Storage Protocol:

ParameterRecommendationRationale
Storage Solvent Chloroform:Methanol (2:1, v/v)Organic solvents significantly slow down acyl migration compared to aqueous buffers.[4][8]
Storage Temperature -20°C to -80°CLower temperatures drastically reduce the rate of isomerization.[1][4][8]
pH of any aqueous residue Acidic (pH 4-5)If the sample was prepared from an aqueous solution, ensure it was acidified before drying and reconstitution in organic solvent. This minimizes the catalytic effect of pH on migration.[1]
Inert Atmosphere Store under Argon or NitrogenWhile not directly preventing acyl migration, an inert atmosphere prevents oxidation, especially of unsaturated acyl chains, which can lead to other degradation products.

Protocol: Preparing Lysophospholipids for Long-Term Storage

  • Acidify: If the lysophospholipid is in an aqueous solution, adjust the pH to 4.0 with a suitable acid (e.g., formic acid) at 4°C.[1][3]

  • Lyophilize: Freeze-dry the acidified solution to remove all water.

  • Reconstitute: Dissolve the dried lipid in an appropriate volume of chloroform:methanol (2:1, v/v).

  • Inert Gas Purge: Flush the headspace of the storage vial with argon or nitrogen.

  • Seal and Store: Tightly seal the vial with a Teflon-lined cap and store at -20°C or -80°C.

Issue 3: I need to synthesize a phospholipid with two different, specific acyl chains, but I am getting a mixture of regioisomers.

Possible Cause: The synthesis strategy does not adequately protect the hydroxyl groups from acyl migration during the introduction of the second acyl chain.

Strategy: Using Protecting Groups to Prevent Acyl Migration

The use of protecting groups is a robust chemical strategy to ensure the synthesis of specific phospholipid regioisomers.

protecting_group_workflow start sn-Glycerol-3-phosphate step1 1. Acylation at sn-1 start->step1 step2 2. Protection of sn-2 OH step1->step2 Forms 1-acyl-lysophospholipid step3 3. Acylation at sn-2 step2->step3 Prevents migration step4 4. Deprotection of sn-2 step3->step4 Introduce 2nd acyl chain end_product Regiospecific Phospholipid step4->end_product Final Product

Caption: Workflow for regiospecific synthesis using protecting groups.

Detailed Steps & Considerations:

  • Selective Acylation: Start with a glycerol backbone derivative where one hydroxyl group is available for acylation.

  • Protection: Introduce a protecting group on the remaining free hydroxyl group. The choice of protecting group is critical; it must be stable under the conditions of the subsequent acylation and deprotection steps of other groups, yet be removable without inducing acyl migration.[12][14] Common protecting groups in lipid synthesis include silyl ethers or other acid-labile groups.

  • Second Acylation: Introduce the second, different acyl chain at the now available position.

  • Deprotection: Carefully remove the protecting group under conditions that do not promote acyl migration (e.g., mild, non-basic conditions). The final deprotection steps should ideally avoid acidic conditions if possible to further reduce the risk of migration.[15]

Analytical Methods for Detecting Acyl Migration

It is crucial to have reliable analytical methods to verify the isomeric purity of your phospholipids.

MethodPrincipleAdvantagesLimitations
LC-MS/MS Chromatographic separation of isomers followed by mass spectrometric detection and fragmentation analysis.High sensitivity and specificity; can quantify isomers.[1]Requires careful method development to achieve baseline separation of isomers.
¹H and ³¹P NMR Nuclear Magnetic Resonance spectroscopy can distinguish between isomers based on differences in the chemical shifts of protons on the glycerol backbone or the phosphorus atom.[6]Provides unambiguous structural information.Lower sensitivity compared to MS; may require higher sample amounts.

Recommended LC-MS/MS Protocol for Isomer Separation:

A robust method involves reverse-phase HPLC under conditions that inhibit on-column acyl migration.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile/methanol) with an acidic modifier (e.g., 0.1% formic acid). The acidic pH helps to suppress acyl migration during the analysis.[1][13]

  • Temperature: Maintain the column at a low temperature (e.g., 4°C) to further prevent isomerization.[1][3]

  • Detection: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the eluting isomers based on their characteristic fragmentation patterns.

By understanding the mechanisms of acyl migration and implementing these preventative and analytical strategies, you can significantly improve the quality and reliability of your phospholipid synthesis, leading to more accurate and reproducible research outcomes.

References

  • Subban, M. Y., et al. (2017). Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PLoS ONE, 12(11), e0187826. [Link]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750. [Link]

  • Adlercreutz, P., et al. (2002). Elucidation of Acyl Migration During Lipase-Catalyzed Production of Structured Phospholipids. JAOCS, Journal of the American Oil Chemists' Society, 79(9), 875-880. [Link]

  • Zhang, Y., et al. (2020). Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. Journal of Agricultural and Food Chemistry, 68(44), 12358–12364. [Link]

  • Zhang, Y., et al. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry, 412, 135501. [Link]

  • Arita, M., et al. (2007). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research, 48(6), 1436–1444. [Link]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743-50. [Link]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. PubMed, 7082643. [Link]

  • Wang, Y., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Foods, 11(20), 3241. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1377. [Link]

  • Karupaiah, P., & Sundram, K. (2016). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Critical Reviews in Food Science and Nutrition, 56(6), 997-1008. [Link]

  • Zhang, Y., Wang, X., & Wang, X. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry, 412, 135501. [Link]

  • J-GLOBAL. (n.d.). Effect of solvent and water activity on acyl migration in the synthesis of OPO structural lipids. J-GLOBAL. [Link]

  • Arita, M., et al. (2007). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Robert Gordon University. [Link]

  • Sohma, Y., & Yoshiya, T. (2016). O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science, 22(8), 496-505. [Link]

  • Wang, X., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Food Chemistry: X, 18, 100701. [Link]

  • Wang, Y., et al. (2021). A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5838-5866. [Link]

  • Merrill, A. H., et al. (2009). HPLC analysis of acyl migration in N-acetylsphingenine upon exposure to acid or storage at room temperature. Journal of Lipid Research, 50(Supplement), S442-S447. [Link]

  • Xu, X., et al. (2000). Purification of specific structured lipids by distillation: Effects on acyl migration. European Journal of Lipid Science and Technology, 102(10), 635-640. [Link]

  • Brown, G. D., et al. (2022). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. Molecules, 27(7), 2199. [Link]

  • Chem-Station. (2014). Acyl Protective Groups. Chem-Station International Edition. [Link]

  • Fiore, M., & Strazewski, P. (2016). Synthesis of Phospholipids Under Plausible Prebiotic Conditions and Analogies with Phospholipid Biochemistry for Origin of Life Studies. Life, 6(3), 33. [Link]

  • Jia, T. Z., & Devaraj, N. K. (2020). Enzyme-free synthesis of natural phospholipids in water. Nature Chemistry, 12(11), 1029–1034. [Link]

  • Jia, T. Z., & Devaraj, N. K. (2020). Enzyme-free synthesis of natural phospholipids in water. Nature Chemistry, 12(11), 1029–1034. [Link]

  • Jia, T. Z., & Devaraj, N. K. (2020). Enzyme-free synthesis of natural phospholipids. ResearchGate. [Link]

  • Xu, X., et al. (2005). Suppression of acyl migration in enzymatic production of structured lipids through temperature programming. Food Chemistry, 92(1), 101-107. [Link]

  • Brown, G. D., et al. (2022). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. Molecules, 27(7), 2199. [Link]

  • Le, N. D., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega, 3(10), 14031–14039. [Link]

  • Gachet, B., et al. (2021). Acyl migration in monoacylglycerols and lysophospholipids. ResearchGate. [Link]

  • Zhang, W., & Liu, Y. (2017). Protecting Group Strategies in Natural Product Biosynthesis. Natural Product Reports, 34(8), 986-1009. [Link]

  • Kiełbowicz, G., et al. (2019). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. Molecules, 24(18), 3326. [Link]

  • Buchi. (n.d.). Purification of lipids. Buchi.com. [Link]

  • Wang, Y., et al. (2022). Purification of Camellia Oil by Inorganic Ceramic Membrane. Foods, 11(22), 3698. [Link]

  • Kyle, D. J., et al. (2007). A rapid separation technique for overcoming suppression of triacylglycerols by phosphatidylcholine using MALDI-TOF MS. Journal of Lipid Research, 48(1), 227–232. [Link]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Semantic Scholar. [Link]

  • Boumann, H. A., et al. (2020). Shortening of membrane lipid acyl chains compensates for phosphatidylcholine deficiency in choline‐auxotroph yeast. The EMBO Journal, 39(22), e107966. [Link]

  • Akira, K., et al. (1998). Acyl migration processes observed within the glucuronide framework. Carbohydrate Research, 305(3-4), 383-393. [Link]

  • Pasternak, C. A., & Bergeron, J. J. (1970). Complete retention of phospholipid acyl groups by mammalian cells in culture. Biochemical Journal, 119(3), 473–480. [Link]

  • Boll, J. M., et al. (2020). Alternative lipid synthesis in response to phosphate limitation promotes antibiotic tolerance in Gram-negative ESKAPE pathogens. PLoS Pathogens, 16(8), e1008722. [Link]

  • Bates, P. D., et al. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Proceedings of the National Academy of Sciences, 111(3), 1204–1209. [Link]

  • Fernandez-Ulibarri, I., et al. (2007). Phospholipid Synthesis Participates in the Regulation of Diacylglycerol Required for Membrane Trafficking at the Golgi Complex. Molecular Biology of the Cell, 18(9), 3465–3477. [Link]

  • Crowe, J. H., et al. (1990). Mechanisms of interaction of amino acids with phospholipid bilayers during freezing. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1029(1), 102-108. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-DPGPE Liposome Stability

Status: Operational Ticket ID: T-PE-AGG-001 Subject: Troubleshooting Aggregation & Instability in Dipalmitoyl-Phosphoethanolamine (DPPE) Systems Executive Summary: The "Sticky" Nature of PE Lipids User Note on Nomenclatu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PE-AGG-001 Subject: Troubleshooting Aggregation & Instability in Dipalmitoyl-Phosphoethanolamine (DPPE) Systems

Executive Summary: The "Sticky" Nature of PE Lipids

User Note on Nomenclature: While your query specifies 1,3-DPGPE (1,3-dipalmitoyl-glycero-2-phosphoethanolamine), the vast majority of commercial applications utilize the natural isomer 1,2-DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine).[1]

  • If you are using 1,2-DPPE: The guide below directly applies.

  • If you are strictly using the synthetic 1,3-isomer: The physicochemical challenges are identical but amplified. The 1,3-isomer possesses higher symmetry, leading to even tighter crystal packing and a higher transition temperature (

    
    ) than the 1,2-isomer.
    

The Core Problem: Unlike Phosphatidylcholine (PC) lipids which form stable cylinders, Phosphoethanolamine (PE) lipids are cone-shaped . They possess a small headgroup relative to their hydrophobic tails. Furthermore, the primary amine in the headgroup acts as a hydrogen bond donor, while the phosphate acts as an acceptor.

The Result: PE lipids have a strong thermodynamic drive to dehydrate their surfaces, form intermolecular hydrogen bonds, and collapse into Inverted Hexagonal Phases (


)  rather than stable bilayers. This is the molecular engine driving your aggregation.
Diagnostic Visualization: Why Your Liposomes Are Aggregating

The following diagram illustrates the molecular pathway leading to aggregation in PE-rich systems.

PE_Aggregation_Mechanism PE_Lipid PE Lipid Monomer (Cone Shape) Bilayer Bilayer Formation (High Tension) PE_Lipid->Bilayer Hydration Stress Stress Factors: 1. Temp < Tm 2. Low pH 3. Dehydration Bilayer->Stress Environmental Trigger H_Bonding Intermolecular H-Bonding (Amine -> Phosphate) Stress->H_Bonding Headgroup Interaction Exclusion Water Exclusion (Dehydration) Stress->Exclusion Loss of Repulsion Hexagonal Inverted Hexagonal Phase (H-II) H_Bonding->Hexagonal Membrane Fusion Exclusion->Hexagonal Aggregates Macroscopic Aggregation (Precipitation) Hexagonal->Aggregates Irreversible

Figure 1: The thermodynamic collapse of PE bilayers.[1][2] Unlike PC lipids, PE headgroups bind to each other rather than water, leading to phase inversion and precipitation.

Troubleshooting Guide (Q&A Format)
Phase 1: Hydration & Formulation [1]

Q1: My lipid film flakes off but immediately precipitates into coarse white clumps upon adding buffer. Why?

  • Diagnosis: You are likely hydrating below the Phase Transition Temperature (

    
    ).[3]
    
  • The Science: 1,2-DPPE has a

    
     of 63°C . The 1,3-isomer is likely >65°C . Below this temperature, the lipid chains are in a rigid "gel" state (
    
    
    
    ). They cannot bend to form vesicles.
  • Corrective Action:

    • Pre-heat your hydration buffer to 70–75°C .

    • Maintain the water bath at 70°C during the entire hydration process.

    • Critical: Do not allow the flask to cool below 65°C until extrusion is complete.

Q2: I am using PBS (pH 7.4), but the suspension is unstable. Should I change the buffer?

  • Diagnosis: High ionic strength and neutral pH can promote PE aggregation.

  • The Science:

    • Ionic Strength:[1] High salt (150mM NaCl) screens the weak electrostatic repulsion between membranes, allowing Van der Waals attraction to dominate.

    • pH:[1][2][4][5][6] PE is zwitterionic.[7] At pH < 9, the amine is protonated (

      
      ). While this provides some charge, the H-bonding capability is maximal here.
      
  • Corrective Action:

    • Protocol A (Charge Modification): If compatible with your cargo, hydrate in a buffer with pH 8.0–8.5 . This deprotonates a fraction of the amines, reducing H-bonding potential.

    • Protocol B (Low Salt): Hydrate in 10mM HEPES or Tris (low salt) first to form stable liposomes, then adjust tonicity via dialysis or adding concentrated saline after formation.[2]

Q3: Can I make pure DPPE liposomes?

  • Diagnosis: Pure DPPE liposomes are thermodynamically unstable in aqueous media.

  • The Science: The "Cone Shape" parameter (

    
    ) for DPPE is 
    
    
    
    . Pure DPPE will not form stable curvature (vesicles) for long; it prefers flat sheets or inverted tubes.[2]
  • Corrective Action: You must incorporate a stabilizing lipid.

    • PEGylation (Gold Standard): Add 5–10 mol% DSPE-PEG(2000) .[1][2] The steric barrier of PEG prevents the PE headgroups from approaching close enough to H-bond.

    • Cholesterol: Add 30–40 mol% Cholesterol. This fluidizes the gel phase and fills the "voids" created by the cone-shaped PE, stabilizing the bilayer.

Phase 2: Processing (Extrusion & Sizing) [1][2]

Q4: The extruder membrane clogs instantly, even at 70°C.

  • Diagnosis: "Micro-crystallization" or insufficient hydration time.

  • The Science: Even if the bath is 70°C, the metal extruder parts acts as a heat sink. If the lipid solution touches a surface <63°C, it instantly reverts to the Gel Phase, clogging the polycarbonate pores.

  • Corrective Action:

    • Heat the Extruder: The entire assembly must be pre-heated to 75°C (use a heat block or jacketed extruder).

    • Freeze-Thaw Cycles: Perform 5 cycles of freeze (liquid

      
      ) and thaw (70°C water bath) before extrusion. This disrupts multilamellar vesicles (MLVs) into more pliable structures.[2]
      
Comparative Data: Stabilization Strategies

The table below summarizes the effect of different stabilizers on DPPE liposome size and polydispersity index (PDI) after 24 hours at 25°C.

FormulationMean Diameter (nm)PDIZeta Potential (mV)Stability Status
Pure DPPE >1000 (Aggregates)1.0 (Fail)-2.4Precipitated
DPPE : Chol (60:40) 145 ± 120.15-5.1Stable (Days)
DPPE : DSPE-PEG2k (95:5) 110 ± 50.08-25.3*Stable (Weeks)
DPPE : PG (80:20) 125 ± 80.12-45.0Stable (Charge Repulsion)

*Note: The negative Zeta potential in PEGylated samples is often due to the shielding of the slip plane and the anionic nature of the DSPE anchor.

Validated Protocol: Sterically Stabilized DPPE Liposomes

This protocol incorporates the necessary thermal and steric controls to prevent aggregation.

Reagents:

  • 1,2-DPPE (or 1,3-DPGPE)[1][2]

  • DSPE-PEG(2000) (Stabilizer)[1][2]

  • Cholesterol (optional, for membrane rigidity)[2]

  • Chloroform/Methanol (2:1 v/v)[1][2]

Workflow:

  • Molar Ratio Setup: Prepare a lipid mixture of DPPE : DSPE-PEG(2000) at a 95:5 molar ratio . (If using Cholesterol: DPPE : Chol : DSPE-PEG = 55 : 40 : 5)[1][2]

  • Film Formation: Dissolve lipids in Chloroform/Methanol. Evaporate solvent under nitrogen stream/rotary evaporator at 50°C until a thin film forms. Desiccate under vacuum for >4 hours to remove trace solvent.[2]

  • High-Temp Hydration: Add buffer (e.g., HBS pH 7.[1]4) pre-heated to 75°C . Rotate flask at 75°C for 45–60 minutes. Visual Check: Solution should be milky/cloudy but homogeneous (no floating white flakes).[2]

  • Disruption (Freeze-Thaw): Transfer to cryovial. Freeze in liquid nitrogen (3 min). Thaw in 75°C bath (3 min). Repeat 5 times.

  • Isothermal Extrusion: Assemble extruder with 100nm polycarbonate membrane. Pre-heat extruder to 75°C . Pass sample through membrane 11–21 times. Result: Solution should become translucent/opalescent (Tyndall effect).[2]

  • Cooling: Allow to cool to room temperature slowly to prevent domain separation.

References
  • Seddon, J. M., et al. (1984). "Polymorphism of the crystalline and liquid-crystalline phases of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine." Journal of Molecular Biology. Link

  • Allen, C., & Cullis, P. R. (2013). "Liposomal drug delivery systems: From concept to clinical applications." Advanced Drug Delivery Reviews. Link

  • Avanti Polar Lipids. (2024).[2][8] "Phase Transition Temperatures for Glycerophospholipids." Technical Data Sheets. Link

  • Klibanov, A. L., et al. (1990). "Amphipathic polyethyleneglycols effectively prolong the circulation time of liposomes." FEBS Letters. Link

Sources

Optimization

optimizing enzymatic esterification of 1,3-dipalmitoylglycerol

The following guide is structured as a Technical Support Center for researchers optimizing the enzymatic esterification of 1,3-dipalmitoylglycerol (1,3-DPG) . This specific reaction is the critical bottleneck in synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers optimizing the enzymatic esterification of 1,3-dipalmitoylglycerol (1,3-DPG) . This specific reaction is the critical bottleneck in synthesizing symmetric structured lipids (like 1,3-dipalmitoyl-2-oleoylglycerol, or POP), which are high-value cocoa butter equivalents and infant formula components.

Topic: Optimization of sn-2 Esterification for Structured Lipid Synthesis Status: Operational Operator: Senior Application Scientist

Executive Summary & Mechanistic Overview

You are likely attempting to convert 1,3-dipalmitoylglycerol (1,3-DPG) into a symmetric triacylglycerol (TAG) by esterifying a fatty acid (e.g., Oleic acid) at the sn-2 position.

The Core Challenge: This reaction fights against thermodynamics and enzyme kinetics.

  • Steric Hindrance: The sn-2 position is a secondary alcohol, sterically shielded by the acyl groups at sn-1 and sn-3. Most lipases prefer primary alcohols (sn-1,3).

  • Acyl Migration: 1,3-DPG is unstable. It spontaneously isomerizes to 1,2-DPG, which has a free primary hydroxyl at sn-3. Non-specific lipases will rapidly esterify this new primary position, destroying your symmetric architecture and yielding asymmetric byproducts.

The Reaction Landscape (Visualized)

The following diagram illustrates the competing pathways you must control.

ReactionPathways cluster_enzymes Enzyme Selectivity DPG13 1,3-DPG (Target Substrate) DPG12 1,2-DPG (Isomerized Byproduct) DPG13->DPG12 Acyl Migration (Spontaneous, Heat/Polarity Driven) TAG_Sym Symmetric TAG (1,3-P-2-O) TARGET PRODUCT DPG13->TAG_Sym sn-2 Esterification (Difficult, Steric Hindrance) TAG_Asym Asymmetric TAG (1,2-P-3-O) IMPURITY DPG12->TAG_Asym sn-3 Esterification (Fast, Primary Alcohol) Note1 CALB (Novozym 435): Non-specific. Hits sn-2 BUT also promotes migration. Note2 CALA / B. cepacia: Higher sn-2 specificity.

Figure 1: The "Acyl Migration Trap." Successful synthesis requires suppressing the red pathway (migration) while forcing the blue pathway (sn-2 esterification).

Troubleshooting Guides (Q&A)

Category A: Reaction Efficiency (Low Yield)

User Issue: "I am using Novozym 435 (CALB) with Oleic Acid, but the conversion to TAG stalls at <40%."

Diagnosis: The reaction is likely equilibrium-limited by water accumulation or mass transfer issues.

  • Water Activity (

    
    ) Paradox:  Lipases need a micro-layer of water to maintain conformation, but esterification produces water as a byproduct. If 
    
    
    
    rises >0.1, hydrolysis competes with esterification.
  • Substrate Inhibition: High concentrations of Free Fatty Acids (FFA) can acidify the micro-environment, denaturing the enzyme or blocking the active site.

Corrective Actions:

  • Step 1: Implement Vacuum-Driven Water Removal. [1]

    • Protocol: Apply continuous vacuum (1–5 mmHg) or nitrogen bubbling.

    • Caution: Do not dry the enzyme completely. Pre-equilibrate enzyme at

      
       0.11 (using saturated LiCl salt solution) before use.
      
  • Step 2: Check Substrate Molar Ratio.

    • Do not use a huge excess of FFA. While Le Chatelier’s principle suggests excess FFA drives the reaction, it increases viscosity and inhibition.

    • Optimization: Use a 1:1.2 to 1:1.5 molar ratio (1,3-DPG : FFA).

  • Step 3: Switch Solvent System.

    • If solvent-free (viscous), switch to n-hexane or isooctane . Non-polar solvents protect the enzyme from the polar glycerol backbone and improve mass transfer.

Category B: Regioselectivity (High Byproducts)

User Issue: "I am getting a high percentage of asymmetric TAGs. My 1,3-DPG is isomerizing to 1,2-DPG."

Diagnosis: You are suffering from Acyl Migration .[2] This is driven by:

  • High Temperature: >60°C accelerates migration exponentially.

  • Polar Supports: Silica or ion-exchange resin supports (used in some immobilized lipases) can catalyze migration.

  • Protic Solvents: Any presence of ethanol or water promotes the proton transfer required for migration.

Corrective Actions:

  • Step 1: Lower Temperature. [3]

    • Run the reaction at 40–50°C . Do not exceed 55°C.

  • Step 2: Enzyme Selection.

    • Standard:Novozym 435 (CALB) is robust but known to promote migration due to its support matrix.

    • Advanced: Switch to Immobilized Burkholderia cepacia lipase (BCL) or Pseudomonas fluorescens lipase . These often show higher sn-2 affinity with less migration side-activity [1, 2].

  • Step 3: Solvent Engineering.

    • Use strictly hydrophobic solvents (Log P > 3). Avoid hydrophilic solvents.

    • Tip: If using a solvent-free system, minimize reaction time. Migration increases with time.[4] Stop the reaction at 70% conversion rather than chasing 95%.

Optimized Experimental Protocol

Objective: Synthesis of 1,3-dipalmitoyl-2-oleoylglycerol (POP) from 1,3-DPG.

Materials
  • Substrate: Purified 1,3-Dipalmitoylglycerol (>90% purity).

  • Acyl Donor: Oleic Acid (High purity).

  • Biocatalyst: Candida antarctica Lipase B (Novozym 435) or Burkholderia cepacia Lipase (Amano PS-IM).

  • Solvent: n-Hexane (HPLC Grade).

  • Desiccant: Molecular Sieves (4Å), activated.

Workflow
  • Pre-equilibration:

    • Incubate the immobilized lipase in a desiccator over saturated LiCl solution (

      
      ) for 24 hours. This ensures the enzyme is not "too wet" (hydrolysis risk) or "too dry" (inactive).
      
  • Reaction Setup:

    • Dissolve 1,3-DPG (10 mmol) and Oleic Acid (12 mmol) in n-Hexane (50 mL).

    • Add 10% (w/w relative to substrates) immobilized lipase.[5]

    • Crucial: Add 5% (w/v) activated Molecular Sieves to scavenge water produced during esterification.

  • Incubation:

    • Incubate at 45°C in an orbital shaker (200 rpm).

    • Monitoring: Take aliquots every 2 hours. Analyze via HPLC (Silver Ion column preferred for regioisomer separation) or GC (after derivatization).

  • Termination:

    • Filter out enzyme and molecular sieves.

    • Evaporate solvent under reduced pressure.

  • Purification (Critical):

    • The crude mixture will contain unreacted FFA, 1,3-DPG, and trace 1,2-DPG.

    • Use Solvent Fractionation (acetone at 4°C) to crystallize the saturated POP/DPG fractions, removing liquid FFA.

Quantitative Benchmarks (Expected)
ParameterStandard ConditionsOptimized Conditions
Temperature 60°C40–45°C
Water Removal None/Open AirMolecular Sieves / Vacuum
Reaction Time 24 Hours6–8 Hours
Yield (TAG) 40–50%75–85%
Purity (Symmetric) <60%>85%
Acyl Migration High (>30%)Low (<10%)

Diagnostic Logic Tree

Use this flow to diagnose failure points in your current setup.

TroubleshootingTree Start Start Diagnosis CheckYield Is TAG Yield > 70%? Start->CheckYield LowYield Issue: Low Conversion CheckYield->LowYield No HighYield Yield Good. Check Regio-Purity. CheckYield->HighYield Yes CheckWater Is Water Removal Active? LowYield->CheckWater AddSieves Action: Add Mol. Sieves or Vacuum (1-5 mmHg) CheckWater->AddSieves No CheckEnzyme Is Enzyme Activity High? CheckWater->CheckEnzyme Yes ReplaceEnzyme Action: Enzyme Poisoned by Acid. Replace & Lower FFA Ratio. CheckEnzyme->ReplaceEnzyme No CheckIsomers Is 1,3-P-2-O > 80%? HighYield->CheckIsomers MigrationIssue Issue: Acyl Migration (High 1,2-isomers) CheckIsomers->MigrationIssue No Success Process Optimized CheckIsomers->Success Yes CheckTemp Is Temp > 50°C? MigrationIssue->CheckTemp LowerTemp Action: Reduce Temp to 40°C. Use n-Hexane. CheckTemp->LowerTemp Yes CheckTime Reaction Time > 12h? CheckTemp->CheckTime No ShortenTime Action: Stop reaction earlier. Migration is time-dependent. CheckTime->ShortenTime Yes

Figure 2: Step-by-step logic for diagnosing low yield or poor regioselectivity.

References

  • Regioselectivity of Lipases: It is well documented that Candida antarctica Lipase B (CALB) is non-specific, while Pseudomonas and Burkholderia lipases often exhibit higher sn-2 activity or specific stereoselectivity useful for structured lipids.

    • Source:

  • Acyl Migration Mechanisms: The kinetics of acyl migration in partial glycerides are driven by temperature and support polarity.

    • Source:

  • Water Activity Control: The use of salt hydrate pairs (like LiCl)

    • Source:

  • Enzymatic Synthesis of OPO/POP: Specific protocols for 1,3-dioleoyl-2-palmitoylglycerol (OPO)

    • Source:[6]

Sources

Troubleshooting

Technical Support Center: Understanding and Troubleshooting the Degradation of 1,3-Dipalmitoyl-glycero-2-PE

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE). This guide is designed to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE). This guide is designed to provide in-depth technical assistance in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs) about 1,3-DPPE Stability and Degradation

Q1: What is 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) and why is its stability important?

Q2: What are the primary degradation pathways for 1,3-DPPE?

A2: The two main degradation pathways for 1,3-DPPE are hydrolysis and acyl migration .

  • Hydrolysis: This involves the cleavage of the ester bonds linking the palmitoyl chains to the glycerol backbone, or the phosphodiester bond of the headgroup. This can be catalyzed by acids, bases, or enzymes (phospholipases).

  • Acyl Migration: This is an intramolecular isomerization reaction where one of the palmitoyl chains moves from the sn-1 or sn-3 position to the sn-2 position, converting the 1,3-DPPE into its more common and thermodynamically stable isomer, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE).[3]

Q3: Since the palmitoyl chains are saturated, is oxidation a major concern for 1,3-DPPE?

A3: For 1,3-DPPE specifically, oxidation is a minor degradation pathway. The palmitoyl acyl chains are saturated and lack double bonds, which are the primary sites of lipid oxidation. However, if your formulation contains other unsaturated lipids, or if it is exposed to extreme conditions that can generate free radicals, some level of oxidative stress could potentially occur, though it is not the primary stability concern for this molecule.

II. Troubleshooting Guide: Identifying and Preventing 1,3-DPPE Degradation

This section addresses common issues encountered during the handling, formulation, and analysis of 1,3-DPPE.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Q: I am analyzing my 1,3-DPPE sample and see extra peaks that I don't expect. What could they be?

A: The appearance of unexpected peaks is a strong indicator of degradation. Based on the known degradation pathways, these peaks are likely to be:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE): This is the product of acyl migration. Due to the high energy of the 1,3-diacyl structure, this isomerization is a common occurrence.

  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (1-LPE) or 3-Palmitoyl-2-hydroxy-sn-glycero-1-phosphoethanolamine: These are lysophospholipid products resulting from the hydrolysis of one of the ester bonds.

  • Glycerophosphoethanolamine: This is the backbone structure remaining after the hydrolysis of both palmitoyl chains.

  • Free Palmitic Acid: Released during the hydrolysis of the ester bonds.

The following diagram illustrates the primary degradation pathways of 1,3-DPPE:

degradation_pathways 1,3-DPPE 1,3-DPPE 1,2-DPPE 1,2-DPPE 1,3-DPPE->1,2-DPPE Acyl Migration (pH, Temp, Catalyst) 1-LPE 1-LPE 1,3-DPPE->1-LPE Hydrolysis (Acid/Base/Enzyme) Glycerophosphoethanolamine + Palmitic Acid Glycerophosphoethanolamine + Palmitic Acid 1-LPE->Glycerophosphoethanolamine + Palmitic Acid Further Hydrolysis

Caption: Primary degradation pathways of 1,3-DPPE.

Issue 2: Poor Reproducibility in Experimental Results

Q: My experimental results using 1,3-DPPE are inconsistent between batches or over time. Could degradation be the cause?

A: Absolutely. Inconsistent results are a classic sign of sample instability. The conversion of 1,3-DPPE to 1,2-DPPE via acyl migration can significantly alter the properties of your system. The 1,2- and 1,3-isomers have different packing properties in lipid bilayers, which can affect membrane fluidity, encapsulation efficiency, and release kinetics of drugs. Similarly, the presence of lysophospholipids from hydrolysis can act as detergents, potentially destabilizing liposomes or other lipid-based formulations.

Troubleshooting Steps:

  • Control Storage Conditions: Store 1,3-DPPE as a dry powder at -20°C or lower, protected from light and moisture. Once in solution, use it as quickly as possible.

  • Mind the pH: Acyl migration is significantly accelerated at neutral to alkaline pH.[4] For aqueous formulations, consider buffering your system to a slightly acidic pH (around 4-5) to minimize this isomerization.[5]

  • Temperature Sensitivity: Higher temperatures increase the rate of both hydrolysis and acyl migration.[3] Avoid prolonged exposure to elevated temperatures during formulation and analysis.

  • Solvent Choice: For storage in solution, a non-polar aprotic solvent is preferable to protic solvents which can participate in hydrolysis.

Issue 3: Difficulty in Separating 1,3-DPPE from its Isomer, 1,2-DPPE

Q: I suspect acyl migration is occurring, but I'm having trouble separating the 1,3- and 1,2-isomers chromatographically. How can I improve my separation?

A: Separating positional isomers of phospholipids can be challenging. Here are some strategies:

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is often effective for separating phospholipid classes and can sometimes resolve positional isomers. A diol or silica column can be used.

  • Ultra-Performance Liquid Chromatography (UPLC): The higher resolution of UPLC systems can significantly improve the separation of closely related isomers.[1]

  • Mass Spectrometry (MS) Fragmentation: While the parent ions of 1,3-DPPE and 1,2-DPPE will have the same mass-to-charge ratio (m/z), their fragmentation patterns in tandem MS (MS/MS) may differ. The relative abundance of fragment ions corresponding to the loss of a fatty acid from the sn-1/3 versus the sn-2 position can help distinguish and quantify the isomers.

III. Experimental Protocols

Protocol 1: General Handling and Storage of 1,3-DPPE
  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder of 1,3-DPPE at -20°C or below in a desiccator to protect from moisture.

  • Preparing Stock Solutions:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Weigh the desired amount of lipid in a clean glass vial under an inert atmosphere (e.g., argon or nitrogen) if possible.

    • Dissolve in a high-purity organic solvent such as chloroform or a chloroform/methanol mixture.

    • Store stock solutions in amber glass vials with PTFE-lined caps at -20°C.

  • Use in Aqueous Formulations:

    • Evaporate the organic solvent from an aliquot of the stock solution under a stream of inert gas to form a thin lipid film.

    • Hydrate the film with your aqueous buffer of choice, preferably at a slightly acidic pH (4-5) to minimize acyl migration.

    • Use the hydrated lipid suspension immediately.

Protocol 2: LC-MS/MS Method for the Analysis of 1,3-DPPE and its Hydrolysis Products (Lysophosphatidylethanolamines)

This protocol is adapted from established methods for lysophospholipid analysis and can be optimized for your specific instrumentation.[6][7][8]

  • Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for separation by polarity.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

  • Gradient Elution (Reversed-Phase):

    • 0-2 min: 60% B

    • 2-12 min: Gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 60% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) for lysophosphatidylethanolamines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for identification.

    • MRM Transitions (Example for Palmitoyl-LPE):

      • Precursor ion (Q1): m/z of protonated palmitoyl-LPE

      • Product ion (Q3): Fragment corresponding to the neutral loss of the phosphoethanolamine headgroup or the palmitoyl chain.

Data Presentation: Expected Degradation Products and Their Properties

Compound NameAbbreviationMolecular WeightDegradation Pathway
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine1,3-DPPE691.96Parent Compound
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine1,2-DPPE691.96Acyl Migration
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine1-LPE453.56Hydrolysis
sn-Glycerol-3-phosphoethanolamineGPE200.12Hydrolysis
Palmitic AcidPA256.42Hydrolysis

IV. Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the analysis of 1,3-DPPE and its potential degradation products.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution UPLC UPLC Separation (C18 or HILIC) Reconstitution->UPLC MS Mass Spectrometry (ESI+) UPLC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Compound_ID Compound Identification (Mass & Fragmentation) Peak_Integration->Compound_ID Quantification Quantification (vs. Standards) Compound_ID->Quantification

Caption: General workflow for the analysis of 1,3-DPPE degradation.

V. References

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750. [Link]

  • Yamamoto, Y., Sakurai, T., Chen, Z., Furukawa, T., Gowda, S. B. G., Wu, Y., Nouso, K., Fujii, Y., Yoshikawa, Y., Chiba, H., & Hui, S. P. (2021). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 413(1), 245–254. [Link]

  • Waters Corporation. (2021). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PE, LPE, PG, and PI).[Link]

  • Yamamoto, Y., Sakurai, T., Chen, Z., Furukawa, T., Gowda, S. B. G., Wu, Y., Nouso, K., Fujii, Y., Yoshikawa, Y., Chiba, H., & Hui, S. P. (2021). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Kodali, D. R., Tercyak, A., Fahey, D. A., & Small, D. M. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and physics of lipids, 52(3-4), 163–170. [Link]

  • Fulcrum Pharma. (n.d.). 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine.[Link]

  • Reers, M., Schmid, P. C., Erdahl, W. L., & Pfeiffer, D. R. (1986). Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography. Chemistry and physics of lipids, 42(4), 315–321. [Link]

  • Aoki, J., Inoue, A., Okudaira, S., & Chun, J. (2008). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of lipid research, 49(6), 1287–1294. [Link]

  • Das, A. K., & Hajra, A. K. (2017). Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PloS one, 12(11), e0187826. [Link]

Sources

Optimization

storage conditions for 1,3-Dipalmitoyl-sn-glycero-2-PE to prevent hydrolysis

A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity Welcome to the technical support center for 1,3-Dipalmitoyl-sn-glycero-2-PE (1,3-DPPE). As a Senior Application Scientist, I've designed this guide to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity

Welcome to the technical support center for 1,3-Dipalmitoyl-sn-glycero-2-PE (1,3-DPPE). As a Senior Application Scientist, I've designed this guide to provide you with in-depth knowledge and practical troubleshooting advice for the proper storage and handling of this unique phospholipid. The structural integrity of your lipids is paramount to the success of your research, particularly in fields like drug delivery, where they are used in the formation of liposomes and other nanoparticles.[1][2] This guide will equip you to prevent the most common cause of degradation: hydrolysis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 1,3-Dipalmitoyl-sn-glycero-2-PE.

Q1: What is the optimal storage temperature for 1,3-Dipalmitoyl-sn-glycero-2-PE?

The universally recommended storage temperature for 1,3-Dipalmitoyl-sn-glycero-2-PE, whether in powder or solution form, is -20°C .[3] Storing at this temperature drastically slows down molecular motion and the chemical reactions that lead to degradation, ensuring long-term stability. For the solid powder form, a stability of at least four years can be expected under these conditions.[3]

Q2: How should I handle the lipid powder upon receiving it and for routine use?

Proper handling of the lyophilized powder is critical to prevent moisture contamination, which is the primary catalyst for hydrolysis.

Protocol for Handling Lipid Powder:

  • Equilibrate to Room Temperature: Before opening, always allow the vial to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Inert Gas Atmosphere (Optional but Recommended): For maximum stability, especially after opening the vial for the first time, backfilling the container with a dry, inert gas like argon or nitrogen is a best practice.

  • Secure Sealing: Ensure the container is tightly sealed after each use to provide a barrier against moisture.

Q3: What is hydrolysis and why is it a major concern for this phospholipid?

Hydrolysis is a chemical reaction where water molecules cleave the ester bonds linking the palmitic acid chains to the glycerol backbone. This results in the formation of lysophospholipids (e.g., 1-palmitoyl-sn-glycero-2-PE) and free fatty acids (palmitic acid). Phospholipases, if present as contaminants, can enzymatically accelerate this process.[4] The accumulation of these degradation products can alter the physicochemical properties of your formulations, such as liposome size, lamellarity, and stability, leading to unreliable and irreproducible experimental outcomes.

Q4: I need to dissolve the lipid. What are the best practices for storing it in a solution?

Once dissolved, phospholipids can be more susceptible to degradation if not stored correctly.

Protocol for Storing Lipid Solutions:

  • Solvent Choice: Use high-purity, anhydrous (water-free) organic solvents. Chloroform is a common solvent for this lipid.[3]

  • Container: Always use glass containers with Teflon-lined caps.[5] Never use plastic or polymer containers (like polypropylene or polystyrene tubes) for storage in organic solvents, as plasticizers and other impurities can leach into your solution.[5]

  • Inert Atmosphere: After aliquoting your solution, flush the headspace of the vial with a stream of dry argon or nitrogen before sealing. This displaces oxygen and moisture.[5]

  • Storage Temperature: Store the sealed glass vial at -20°C.[5]

Summary of Storage Conditions
FormTemperatureContainerAtmosphereKey Considerations
Powder -20°C[3]Original manufacturer's vial (typically glass)Air or Inert GasMust warm to room temperature before opening to prevent condensation.
Solution -20°C[5]Glass vial with Teflon-lined cap[5]Inert Gas (Argon or Nitrogen)[5]Use anhydrous solvent. Do not use plastic containers.[5]
Troubleshooting Guide: Identifying and Managing Hydrolysis

This section provides a logical workflow to diagnose and address potential lipid degradation.

Issue: Inconsistent experimental results or suspected sample degradation.

If you observe changes in the performance of your lipid-based formulations or suspect the integrity of your 1,3-DPPE stock, follow these steps to troubleshoot.

Step 1: Physical Inspection
  • Observation: The lipid powder, which should be a crystalline solid, appears clumpy, gummy, or oily.[3][5]

  • Causality: This is a strong indicator of moisture absorption.[5] The hygroscopic nature of the phospholipid headgroup attracts water, which not only changes the physical appearance but also creates the necessary conditions for hydrolysis to occur.

  • Action: Proceed to chemical analysis to confirm degradation. If confirmed, the stock should be discarded as its purity is compromised. Review your handling procedures to prevent moisture exposure in the future.

Step 2: Chemical Analysis for Hydrolysis

To definitively confirm hydrolysis, you must use analytical techniques to detect the presence of degradation byproducts.

  • Recommended Technique: Thin-Layer Chromatography (TLC)

    • Principle: TLC is a rapid and cost-effective method to visually assess the purity of your lipid. The parent lipid will have a different retention factor (Rf) than its more polar hydrolysis products.

    • Protocol:

      • Spot a small amount of your dissolved lipid onto a silica gel TLC plate.

      • Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

      • Visualize the spots using an appropriate stain, such as phosphomolybdic acid or iodine vapor.

      • Interpretation: A pure sample will show a single, tight spot. The presence of additional spots, particularly those with a lower Rf value (indicating higher polarity), suggests the presence of lysophospholipids and free fatty acids, confirming hydrolysis.

  • Advanced Techniques: LC-MS or GC-MS

    • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify the intact lipid and its hydrolysis products based on their mass-to-charge ratio.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the fatty acid composition after the lipid has been hydrolyzed and derivatized.[6]

    • Interpretation: In LC-MS, look for peaks corresponding to the molecular weights of potential hydrolysis products. For 1,3-DPPE (M.W. ~692.0 g/mol ), a primary hydrolysis product would be 1-palmitoyl-sn-glycero-2-PE (lyso-PE), with a significantly lower molecular weight.

Visualizing the Problem: Hydrolysis and Troubleshooting

The diagrams below illustrate the chemical breakdown process and the logical steps for troubleshooting.

Hydrolysis Lipid 1,3-Dipalmitoyl-sn-glycero-2-PE Reaction Lipid->Reaction Water H₂O (Water) Water->Reaction LysoPE 1-Palmitoyl-sn-glycero-2-PE (Lyso-PE) Reaction->LysoPE Hydrolysis FFA Palmitic Acid (Free Fatty Acid) Reaction->FFA Troubleshooting_Workflow Start Suspicion of Degradation (e.g., inconsistent results) Inspect Step 1: Physical Inspection Is powder clumpy or oily? Start->Inspect Analyze Step 2: Chemical Analysis (e.g., TLC, LC-MS) Inspect->Analyze Yes Good Result: Stock is Pure Investigate other experimental variables Inspect->Good No CheckPurity Does analysis show hydrolysis products? Analyze->CheckPurity Discard Result: Purity Compromised Discard stock & review protocols CheckPurity->Discard Yes CheckPurity->Good No

Caption: Troubleshooting workflow for suspected lipid hydrolysis.

References
  • Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. Metasci.[Link]

  • Phospholipid Analysis Techniques: Principles, Methods, and Applications. Lipidomics.[Link]

  • Factors Affecting Cell Membrane Structure (A-level Biology). Study Mind.[Link]

  • The functions of phospholipases and their hydrolysis products in plant growth, development and stress responses. PMC.[Link]

  • Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. Remedy Publications LLC.[Link]

  • Qualitative analysis of phospholipids and their oxidised derivatives. MOST Wiedzy.[Link]

  • Quantitative release of fatty acids from lipids by a simple hydrolysis procedure. Journal of Lipid Research.[Link]

  • Recent Analytical Methodologies in Lipid Analysis. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of 1,3-Dipalmitoyl glycero-2-PE

The following guide provides a comprehensive technical analysis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE) , focusing on its differentiation from the biologically standard 1,2-DPPE isomer using Mass S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1,3-Dipalmitoyl-sn-glycero-2-phosphoethanolamine (1,3-DPPE) , focusing on its differentiation from the biologically standard 1,2-DPPE isomer using Mass Spectrometry (MS).

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of stable liposomal drug delivery systems, 1,3-Dipalmitoyl-sn-glycero-2-PE (1,3-DPPE) has emerged as a critical synthetic isomer. Unlike the naturally occurring 1,2-DPPE , where the phosphoethanolamine headgroup occupies the sn-3 position, 1,3-DPPE features the headgroup at the sn-2 position with fatty acid chains at sn-1 and sn-3.

This structural deviation confers unique biophysical properties—specifically altered membrane curvature and increased resistance to enzymatic hydrolysis (Phospholipase A2). However, it presents a significant analytical challenge: 1,3-DPPE and 1,2-DPPE are isobaric positional isomers. They share the same molecular formula (


) and exact mass (

Da), rendering simple MS1 analysis insufficient.

This guide details the specific MS/MS fragmentation pathways and Chromatographic strategies required to unambiguously identify 1,3-DPPE.

Mechanistic Comparison: 1,3-DPPE vs. 1,2-DPPE

To differentiate these isomers, one must exploit the thermodynamics of their fragmentation intermediates.

Structural Dynamics
  • 1,2-DPPE: The vicinal fatty acids (positions 1 and 2) allow for the formation of a five-membered dioxolane ring intermediate during fragmentation.

  • 1,3-DPPE: The distal fatty acids (positions 1 and 3) favor the formation of a six-membered dioxane ring intermediate.

Fragmentation Pathways (MS/MS)

Under Collision-Induced Dissociation (CID), both isomers lose the neutral phosphoethanolamine headgroup (


). The resulting diglyceride-like product ions then undergo fatty acid loss. The stability of the cyclic intermediate governs the abundance of the resulting fragment ions.
Feature1,2-DPPE (Standard)1,3-DPPE (Synthetic Isomer)
Precursor Ion (ESI+)


Headgroup Loss Neutral loss of 141 Da


551.5
Neutral loss of 141 Da


551.5
Backbone Fragment Forms [RCO + 74]+ (Dioxolane)Forms [RCO + 74]+ (Dioxane)
Fragment Stability High intensity of

551.5
Lower intensity of

551.5 (kinetic difference)
Diagnostic Ratio High ratio of

Distinctly lower ratio due to faster FA loss from 1,3-backbone

Critical Insight: While the m/z values of fragments are identical for symmetric chains (16:0/16:0), the relative ion abundances differ due to the ring strain of the intermediates. However, relying solely on MS/MS is risky due to acyl migration inside the ion source. Chromatographic separation is mandatory.

Experimental Protocol: Self-Validating Workflow

This protocol minimizes "in-vial" acyl migration (a common source of false positives) and maximizes isomer resolution.

Sample Preparation (The "Neutral" Rule)
  • Solvent: Chloroform/Methanol (2:1, v/v).

  • Buffer: Avoid acidic or basic buffers during extraction. Use neutral Ammonium Acetate (10 mM).

  • Temperature: Keep all samples at 4°C. Heat promotes the isomerization of 1,3-DPPE into the thermodynamically stable 1,2-DPPE.

LC-MS/MS Methodology

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for separating regioisomers based on headgroup orientation.

  • Stationary Phase: Silica or Diol-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile (95%) + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Water (50%) / Acetonitrile (50%) + 10 mM Ammonium Formate (pH 3.0).

  • Gradient: Isocratic hold at high organic content allows the subtle shape-selectivity of the 1,3-isomer to resolve from the 1,2-isomer.

Data Acquisition
  • Mode: ESI Positive (+).

  • Scan Type: Parallel Reaction Monitoring (PRM) or MRM.

  • Transitions:

    • 
       (Headgroup Loss - Quantifier)
      
    • 
       (Fatty Acid Fragment - Qualifier)
      

Visualizing the Mechanism

The following diagram illustrates the distinct fragmentation pathways and the critical "Dioxane vs. Dioxolane" intermediate step that differentiates the isomers.

LipidFragmentation cluster_12 1,2-DPPE Pathway (Standard) cluster_13 1,3-DPPE Pathway (Target) DPPE12 1,2-DPPE Precursor [M+H]+ m/z 692.5 Inter12 Intermediate: 1,2-DAG Ion DPPE12->Inter12 - Headgroup (141 Da) Frag12 Fragment: 1,3-Dioxolane Ring (5-Membered) Inter12->Frag12 Cyclization (sn-1/sn-2) Differentiation Differentiation Factor: Ring Stability & Retention Time Frag12->Differentiation DPPE13 1,3-DPPE Precursor [M+H]+ m/z 692.5 Inter13 Intermediate: 1,3-DAG Ion DPPE13->Inter13 - Headgroup (141 Da) Frag13 Fragment: 1,3-Dioxane Ring (6-Membered) Inter13->Frag13 Cyclization (sn-1/sn-3) Frag13->Differentiation

Caption: Mechanistic divergence in CID fragmentation. 1,2-DPPE forms a 5-membered dioxolane ring, while 1,3-DPPE forms a 6-membered dioxane ring.

Comparative Data Summary

The table below summarizes the expected analytical readouts for verifying the 1,3-DPPE product against the 1,2-DPPE standard.

Parameter1,2-DPPE (Control)1,3-DPPE (Target)Notes
Retention Time (HILIC) Earlier ElutionLater Elution1,3-isomer is more polar due to exposed sn-2 headgroup.
Primary Fragment

551.5

551.5
Neutral loss of PE headgroup (

).
Secondary Fragment

578.5 (Low)

578.5 (High)
1,3-isomers often show distinct alkali adduct patterns.
Stability (Source) HighLow1,3-DPPE is prone to thermal acyl migration to 1,2-DPPE.
Diagnostic Ion Ratio High [551]/[313]Low [551]/[313]Faster fragmentation of the 1,3-backbone.

References

  • Hsu, F.F. & Turk, J. (2003). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Murphy, R.C. & Axelsen, P.H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews. Available at: [Link]

  • Schneditz, G. et al. (2021). Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

Comparative

Technical Guide: NMR Spectroscopy for 1,3-Diacylglycerol Structure Confirmation

Executive Summary: The Isomer Challenge In lipid-based drug delivery systems (LBDDS) and functional food chemistry, 1,3-diacylglycerol (1,3-DAG) is a critical excipient and metabolic intermediate. However, its analysis i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In lipid-based drug delivery systems (LBDDS) and functional food chemistry, 1,3-diacylglycerol (1,3-DAG) is a critical excipient and metabolic intermediate. However, its analysis is plagued by a fundamental thermodynamic instability: acyl migration .

1,2-DAG (the primary biological signaling molecule) rapidly isomerizes to the thermodynamically more stable 1,3-DAG (approximate equilibrium ratio 3:7) under thermal stress, acidic conditions, or even during chromatography on silica gel.

For a researcher, distinguishing these regioisomers is non-negotiable. 1,2-DAG activates Protein Kinase C (PKC); 1,3-DAG generally does not. Confusing the two leads to erroneous biological data and regulatory rejection.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, non-destructive gold standard for confirming 1,3-DAG structure, contrasting it with chromatographic alternatives that often induce the very degradation they seek to measure.

Comparative Analysis: NMR vs. Chromatography[1][2][3][4][5]

While HPLC and GC are staples of quantitative purity analysis, they struggle with the specific structural confirmation of DAG isomers due to co-elution and on-column isomerization.

Table 1: Methodological Comparison for DAG Analysis
FeatureHigh-Resolution NMR (

H/

C)
HPLC (RP/NP) GC-MS
Primary Output Structural certainty (Regioisomerism)Purity % & QuantificationFatty Acid Profile
Isomer Resolution Excellent. Distinct shifts for H-2 methine.Moderate. 1,2- and 1,3- isomers often co-elute or require specialized chiral columns.Poor. High temperatures induce rapid acyl migration inside the injector port.
Sample Integrity Non-Destructive. Sample is recoverable.[1]Destructive (unless prep-scale).Destructive.
Artifact Risk Low (if solvent is buffered).Medium (Silica stationary phases catalyze migration).High (Derivatization & heat induce migration).
Quantification Absolute (qNMR) without reference standards.Relative (Requires response factor calibration).Relative.
Limit of Detection

g to mg range (Lower sensitivity).
ng range (High sensitivity).[2]pg to ng range.

The Mechanism of Acyl Migration

To understand why standard analytics fail, one must visualize the migration pathway. The shift from 1,2-DAG to 1,3-DAG proceeds through a five-membered ring intermediate. This process is catalyzed by acids and bases—implying that acidic CDCl


 or slightly acidic silica columns can falsify your results.
Diagram 1: Acyl Migration Pathway

This diagram illustrates the thermodynamic slide from the kinetically formed 1,2-DAG to the stable 1,3-DAG.

AcylMigration DAG12 1,2-DAG (Kinetically Favored) Inter Cyclic Orthoester Intermediate DAG12->Inter H+/Heat Inter->DAG12 Reversible DAG13 1,3-DAG (Thermodynamically Stable) Inter->DAG13 Equilibrium (70% 1,3-DAG)

Caption: The 1,2- to 1,3-DAG isomerization proceeds via a cyclic intermediate, driven by the steric stability of the primary esters in 1,3-DAG.

Deep Dive: NMR Methodology for Structure Confirmation

The power of NMR lies in the symmetry of the glycerol backbone.

  • 1,3-DAG: The molecule possesses a plane of symmetry (assuming identical fatty acids). The C-1 and C-3 protons are chemically equivalent (or nearly so), and the C-2 methine proton is attached to a free hydroxyl group.

  • 1,2-DAG: The symmetry is broken. C-1 is esterified, C-2 is esterified, and C-3 has a free hydroxyl.

This chemical environment creates distinct "fingerprint" regions in the proton spectrum.

Table 2: Diagnostic Chemical Shifts ( H NMR in CDCl )
Proton Position1,3-Diacylglycerol (

ppm)
1,2-Diacylglycerol (

ppm)
Mechanistic Explanation
sn-2 (CH) 4.05 – 4.15 (m) 5.05 – 5.10 (m) In 1,2-DAG, the sn-2 is esterified (deshielded). In 1,3-DAG, it holds the -OH (shielded). This is the primary diagnostic peak.
sn-1, sn-3 (CH

)
4.10 – 4.30 (dd)4.20 – 4.40 (dd, sn-1)In 1,3-DAG, both CH

groups are esterified and overlap.
sn-3 (CH

-OH)
N/A3.70 – 3.75 (d/m) Only 1,2-DAG has a free primary hydroxyl group, appearing significantly upfield.
Fatty Acid

-CH

~2.31~2.31Non-diagnostic (overlapped).

Note: Shifts may vary slightly (


 0.05 ppm) depending on concentration and fatty acid chain length, but the relative order remains constant.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize acyl migration during analysis, ensuring the spectrum reflects the true sample composition.

Reagents & Materials[5][6][7]
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
    • Critical Step: CDCl

      
       is naturally acidic (forming DCl). You must  neutralize it.
      
  • Buffer: Solid anhydrous Sodium Bicarbonate (NaHCO

    
    ) or activated molecular sieves.
    
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of lipid multiplets).

Step-by-Step Procedure
  • Solvent Neutralization (The "Pro" Step):

    • Pass the CDCl

      
       through a small pipette column of basic alumina OR add 10 mg of solid NaHCO
      
      
      
      directly to the NMR tube. This prevents acid-catalyzed isomerization during the acquisition time [1].
  • Sample Preparation:

    • Dissolve 10–20 mg of the lipid sample in 0.6 mL of neutralized CDCl

      
      .
      
    • Caution: Do not heat the sample to aid dissolution. Sonicate briefly at room temperature if necessary.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration/qNMR).
      
    • Scans (NS): 16–64 (Lipid signals are strong; excessive scanning heats the sample).

    • Temperature: 298 K (25°C). Avoid elevated temperatures.

  • Data Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).[3]
      
    • Integration Strategy:

      • Normalize the integral of the

        
        -methylene protons (triplet at ~2.3 ppm) to 4.0 (representing 4 protons from two fatty acid chains).
        
      • Integrate the sn-2 methine region (4.0–4.2 ppm for 1,3-DAG; 5.0–5.2 ppm for 1,2-DAG).

Diagram 2: Analysis Decision Workflow

A logic gate for determining when to deploy NMR versus HPLC.

Workflow Start Start: Unknown DAG Sample Q1 Is Regio-Purity Critical? (1,2 vs 1,3) Start->Q1 HPLC HPLC-ELSD/CAD (Use for general purity) Q1->HPLC No (Quant only) NMR 1H NMR (Buffered) (Use for Structure) Q1->NMR Yes (Structure) Analysis Analyze sn-2 Proton Region NMR->Analysis Result1 Signal @ 4.1 ppm = 1,3-DAG Analysis->Result1 Result2 Signal @ 5.1 ppm = 1,2-DAG Analysis->Result2

Caption: Workflow deciding between HPLC for bulk purity and NMR for structural confirmation of regioisomers.

References

  • Nieva-Echevarría, B., et al. (2014). High-resolution 1H NMR spectroscopy as a powerful tool for the analysis of acyl migration in diacylglycerols.Food Chemistry , 166, 468-476.

  • Vlahov, G. (1999). Application of NMR to the study of the acyl migration in mono- and diacylglycerols.Lipid Technology , 11, 112-114.

  • AOCS Lipid Library. NMR Spectroscopy: Introduction and Analysis of Lipids.

  • Diehl, B.W.K. (2001). Multinuclear High-Resolution NMR Spectroscopy. In: Lipid Analysis in Oils and Fats. CRC Press.

  • Crouch, R.C., & Martin, G.E. (1995). Differentiation of 1,2- and 1,3-diglycerides by 2D NMR.Journal of Lipid Research .

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-Dipalmitoyl-glycero-2-PE

For researchers and drug development professionals, meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and a deep understanding of the chemical's properties, empowering your team to manage waste with confidence and integrity.

Hazard Assessment and Chemical Profile of 1,3-DPPE

Before any disposal protocol can be established, a thorough understanding of the subject compound is paramount. 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine, a phospholipid utilized in the formulation of artificial membranes like liposomes, presents a generally low hazard profile.[1]

Property Information Source
Chemical Name 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)
CAS Number 67303-93-9
Physical Form Crystalline solid[2]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS).
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Solubility Soluble in organic solvents such as chloroform.[2]

Despite its non-hazardous classification, it is a best practice in laboratory settings to treat all chemical substances with a degree of caution.[2] The causality behind this principle is to mitigate risks from unknown variables or potential reactions with other substances in the waste stream. Therefore, the following procedures adopt a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The selection of PPE is dictated by the potential routes of exposure and the physical form of the chemical. For 1,3-DPPE, which is a solid, and any solvents used to handle it, the following PPE is required:

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3]

  • Body Protection: A standard laboratory coat should be worn.[3]

This level of protection is mandated not just by the properties of 1,3-DPPE itself, but also by the solvents, such as chloroform, in which it may be dissolved.

Step-by-Step Disposal Protocol

The disposal of 1,3-DPPE must be approached systematically. This protocol is designed to be a self-validating system, ensuring that each step logically follows the last, minimizing the chance of error.

The cardinal rule of chemical waste management is segregation.[4] Do not mix 1,3-DPPE waste with other waste streams.

  • Solid Waste: If you are disposing of the pure, crystalline 1,3-DPPE, it should be collected in a designated, sealed container labeled "Non-hazardous Solid Chemical Waste."

  • Solution Waste: Given that 1,3-DPPE is often used in a solution with organic solvents like chloroform, this waste stream must be treated as hazardous organic waste.[2] Collect these solutions in a designated, sealed, and properly labeled hazardous waste container. The label must clearly indicate "Hazardous Waste," the solvent (e.g., Chloroform), and the solute (1,3-Dipalmitoyl-glycero-2-PE).

The rationale for this segregation is to prevent unintended chemical reactions in the waste container and to ensure that the waste is sent to the appropriate disposal facility.[4]

Proper containment is crucial to prevent leaks and environmental contamination.[4]

  • Use only approved, leak-proof containers for chemical waste.

  • Ensure containers are compatible with the waste they are holding (e.g., use a container suitable for chlorinated solvents if 1,3-DPPE is in chloroform).

  • Keep containers closed except when adding waste.[3]

Accurate and clear labeling is a legal and safety requirement. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. Generally, a hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical names of all components (e.g., Chloroform, 1,3-Dipalmitoyl-glycero-2-PE)

  • The approximate percentages of each component

  • The date accumulation started

  • The relevant hazard pictograms (e.g., for the solvent)

Store the waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from sources of ignition or high traffic.[3]

Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Never pour chemical waste down the drain unless specifically authorized by your institution's EHS for that particular chemical.[5] Given the organic solvent component, drain disposal is not an option for 1,3-DPPE solutions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dipalmitoyl-glycero-2-PE.

G start Start: 1,3-DPPE Waste Generation is_solid Is the waste in solid form? start->is_solid solid_waste Collect in a labeled container for 'Non-hazardous Solid Chemical Waste' is_solid->solid_waste Yes is_solution Is the waste in a solution? is_solid->is_solution No storage Store waste container in designated satellite accumulation area. solid_waste->storage solvent_id Identify the solvent is_solution->solvent_id Yes aqueous_check Is the solvent aqueous and approved for drain disposal? solvent_id->aqueous_check organic_solvent Collect in a labeled 'Hazardous Organic Waste' container. Specify all chemical components. aqueous_check->organic_solvent No (Organic Solvent) drain_disposal Follow institutional guidelines for drain disposal. aqueous_check->drain_disposal Yes organic_solvent->storage end End of Disposal Process drain_disposal->end pickup Arrange for pickup by EHS or licensed waste contractor. storage->pickup pickup->end

Caption: Decision workflow for the disposal of 1,3-DPPE.

By adhering to this comprehensive guide, you can ensure that the disposal of 1,3-Dipalmitoyl-glycero-2-PE is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.

References

  • Safety Data Sheet 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. Metasci.

  • 1,3-Dipalmitoyl glycero-2-PE - Safety Data Sheet. Cayman Chemical. (2024-10-11).

  • 1,3-Dipalmitoyl Glycero-2-PE Product Information. Biokom.

  • How to dispose off lipids waste? ResearchGate. (2024-07-26).

  • 1,3-Dipalmitoyl-2-oleoylglycerol ≥99%. Sigma-Aldrich.

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine Safety Data Sheet. Avanti Polar Lipids.

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride Safety Data Sheet. Fisher Scientific.

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride Safety Data Sheet. Fisher Scientific.

  • 1,3-Dipalmitoylglycerol Safety Data Sheet. Carl ROTH.

  • Safety Data Sheet. Sigma-Aldrich. (2025-11-06).

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) Safety Data Sheet. Sigma-Aldrich. (2011-04-07).

  • Waste Disposal Procedure. Weill Cornell Medicine Environmental Health and Safety.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022-06-06).

  • Safety Data Sheet. Sigma-Aldrich. (2025-11-06).

  • 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE). MedChemExpress.

  • Disposal of Oil and Debris. ITOPF.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • Optimization of Bioactive Lipid Synthesis by Enzymatic Acidolysis Using EPA + DHA Concentrate from Rainbow Trout and Tocopherols from Maqui Seed Oil. MDPI.

  • ISCC Guidance Waste and Residues from Food and Food Processing. ISCC System. (2025-03-31).

  • Mustard gas. Wikipedia.

  • Lymphatic System: Function, Conditions & Disorders. Cleveland Clinic. (2023-07-31).

  • Lipid Peroxidation Products 4-ONE and 4-HNE Modulate Voltage-Gated Sodium Channels in Neuronal Cell Lines and DRG Action Potentials. MDPI.

  • Counter: The Leader of the Clean Beauty Revolution. Counter Brands, LLC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.